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Foundational

The Influence of Ethynyl Substitution on the Spectroscopic Properties of Salicylaldehydes: An In-depth Technical Guide

This guide provides a comprehensive exploration of the synthesis, UV-Vis absorption, and fluorescence characteristics of ethynyl-substituted salicylaldehydes. Tailored for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive exploration of the synthesis, UV-Vis absorption, and fluorescence characteristics of ethynyl-substituted salicylaldehydes. Tailored for researchers, scientists, and professionals in drug development, this document delves into the profound impact of ethynyl functionalization on the photophysical properties of the salicylaldehyde scaffold, a key player in the development of fluorescent probes and other advanced materials.

Introduction: The Salicylaldehyde Scaffold and the Significance of Ethynyl Functionalization

Salicylaldehyde and its derivatives are fundamental building blocks in organic synthesis, renowned for their utility as precursors to a wide array of Schiff bases, hydrazones, and other heterocyclic compounds.[1][2] Their intrinsic photophysical properties, often governed by Excited-State Intramolecular Proton Transfer (ESIPT), make them compelling candidates for the design of fluorescent sensors for detecting cations, anions, and monitoring pH changes in biological systems.[3] The ESIPT process, a rapid proton transfer in the excited state, is responsible for the characteristic large Stokes shift observed in many salicylaldehyde-based fluorophores.[4][5]

The introduction of an ethynyl group (—C≡C—) onto the salicylaldehyde ring is a strategic molecular design choice aimed at modulating its electronic and photophysical properties. The linear and rigid nature of the ethynyl moiety, coupled with its π-electron system, can extend the conjugation of the molecule. This extension of the π-system significantly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering the absorption and emission characteristics.[6] The position of the ethynyl substitution on the phenolic ring has been shown to have a substantial impact on the resulting fluorescence color and quantum yield.[6]

This guide will elucidate the synthetic pathways to ethynyl-substituted salicylaldehydes, provide a detailed analysis of their UV-Vis and fluorescence spectra, and discuss the underlying photophysical mechanisms.

Theoretical Framework: Understanding the Photophysical Processes

The absorption and emission of light by ethynyl-substituted salicylaldehydes are governed by fundamental photophysical principles. A clear understanding of these processes is crucial for interpreting spectral data and designing molecules with desired properties.

UV-Vis Absorption

UV-Vis spectroscopy probes the electronic transitions within a molecule. Upon absorption of a photon with appropriate energy, an electron is promoted from a lower energy molecular orbital (typically the HOMO) to a higher energy one (typically the LUMO). The wavelength of maximum absorption (λmax) is inversely proportional to the energy gap between these orbitals.

The introduction of an ethynyl group generally leads to a bathochromic (red) shift in the absorption spectrum. This is because the π-system of the ethynyl group extends the conjugation of the aromatic ring, which raises the energy of the HOMO and lowers the energy of the LUMO, thus reducing the HOMO-LUMO energy gap.

Fluorescence and the Role of ESIPT

Fluorescence is the emission of a photon from a molecule as it relaxes from an excited electronic state to the ground state. For many salicylaldehyde derivatives, the fluorescence is intimately linked to the ESIPT mechanism.

Diagram of the ESIPT Process in Salicylaldehydes

ESIPT_Process cluster_ground_state Ground State (S0) cluster_excited_state Excited State (S1) cluster_ground_state_2 Ground State (S0) Enol_S0 Enol (E) Enol_S1 Enol* (E) Enol_S0->Enol_S1 Absorption (hν_abs) Keto_S1 Keto (K*) Enol_S1->Keto_S1 ESIPT Keto_S0 Keto (K) Keto_S1->Keto_S0 Fluorescence (hν_em) Keto_S0->Enol_S0 Tautomerization

Caption: A simplified Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in salicylaldehydes.

The process can be summarized as follows:

  • Absorption: The ground state enol tautomer (E) absorbs a photon and is promoted to the excited state (E*).

  • ESIPT: In the excited state, a rapid intramolecular proton transfer occurs from the phenolic hydroxyl group to the carbonyl oxygen, forming an excited keto tautomer (K*). This process is extremely fast, often occurring on the femtosecond timescale.[4]

  • Fluorescence: The excited keto tautomer (K*) relaxes to its ground state (K) by emitting a photon. This emission is significantly red-shifted compared to the absorption, resulting in a large Stokes shift.

  • Back Proton Transfer: In the ground state, the keto tautomer (K) is generally less stable than the enol tautomer (E) and rapidly tautomerizes back to the enol form.

The ethynyl substitution can influence the ESIPT process by altering the electron density distribution in the molecule, which can affect the acidity of the phenolic proton and the basicity of the carbonyl oxygen.

Synthesis of Ethynyl-Substituted Salicylaldehydes

The synthesis of ethynyl-substituted salicylaldehydes typically involves the introduction of the ethynyl group onto a pre-existing salicylaldehyde derivative or the construction of the salicylaldehyde functionality on an ethynyl-containing aromatic precursor. A common and versatile method is the Sonogashira cross-coupling reaction .

Experimental Protocol: Sonogashira Coupling for the Synthesis of 4-Ethynyl-Substituted Salicylaldehyde

This protocol describes a general procedure for the synthesis of a 4-ethynyl-substituted salicylaldehyde derivative.

Materials:

  • 4-Bromosalicylaldehyde

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromosalicylaldehyde (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add anhydrous toluene and triethylamine (3:1 v/v). Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkyne: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with dichloromethane.

  • Extraction: Combine the filtrates and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification of TMS-protected Intermediate: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the 4-((trimethylsilyl)ethynyl)salicylaldehyde.

  • Deprotection: Dissolve the purified TMS-protected intermediate in THF. Add TBAF solution (1.1 eq) dropwise at 0 °C.

  • Final Work-up and Purification: Stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate. Purify the crude product by column chromatography to yield the final 4-ethynyl-substituted salicylaldehyde.

Experimental Workflow for Sonogashira Coupling

Sonogashira_Workflow Start Start: 4-Bromosalicylaldehyde & TMS-acetylene Reaction Sonogashira Coupling Pd(PPh3)2Cl2, CuI, TEA, Toluene, 70°C Start->Reaction Workup1 Work-up: Filtration, Extraction, Drying Reaction->Workup1 Purification1 Column Chromatography (TMS-protected intermediate) Workup1->Purification1 Deprotection Deprotection: TBAF, THF Purification1->Deprotection Workup2 Final Work-up: Extraction, Drying Deprotection->Workup2 Purification2 Final Column Chromatography Workup2->Purification2 End End: 4-Ethynyl-substituted Salicylaldehyde Purification2->End

Caption: Step-by-step workflow for the synthesis of ethynyl-substituted salicylaldehydes via Sonogashira coupling.

Spectroscopic Characterization and Data Analysis

The synthesized ethynyl-substituted salicylaldehydes are characterized by various spectroscopic techniques to confirm their structure and investigate their photophysical properties.

Instrumentation and Sample Preparation
  • UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used. Samples are prepared by dissolving the compound in a spectroscopic grade solvent (e.g., toluene, dichloromethane, or acetonitrile) to a concentration of approximately 10-5 M.

  • Fluorescence Spectroscopy: A spectrofluorometer is employed for emission and excitation spectra. The same solutions prepared for UV-Vis measurements can be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Representative Spectroscopic Data

The following table summarizes typical photophysical data for a 4-ethynyl-substituted salicylaldehyde derivative compared to the parent salicylaldehyde.

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
SalicylaldehydeToluene3254308090~0.01
4-Ethynyl-TIPS-salicylaldehydeToluene3504808650~0.25

Data are representative and may vary depending on the specific substitution and solvent.

The data clearly indicates that the introduction of the ethynyl-TIPS group at the 4-position results in:

  • A significant bathochromic shift in both the absorption and emission maxima.

  • A slight increase in the Stokes shift .

  • A dramatic increase in the fluorescence quantum yield , indicating that the ethynyl substitution enhances the radiative decay pathway.

Causality and Field-Proven Insights

The observed changes in the spectroscopic properties upon ethynyl substitution are not arbitrary. They are a direct consequence of the electronic perturbations introduced by the ethynyl group.

  • Extended π-Conjugation: As previously mentioned, the primary effect of the ethynyl group is the extension of the π-conjugated system. This delocalization of electrons stabilizes the excited state, leading to the observed red shifts in absorption and emission.

  • Increased Structural Rigidity: The linear and rigid nature of the ethynyl group can restrict intramolecular rotations and vibrations in the excited state. These non-radiative decay pathways compete with fluorescence. By suppressing them, the fluorescence quantum yield is enhanced. The use of bulky protecting groups on the alkyne, such as triisopropylsilyl (TIPS), further contributes to this rigidification.[1]

  • Modulation of ESIPT: The electron-withdrawing or -donating nature of the substituent on the ethynyl group can fine-tune the ESIPT process. An electron-donating group can increase the electron density on the phenolic oxygen, facilitating proton transfer, while an electron-withdrawing group might have the opposite effect. This allows for precise control over the emission wavelength.

Applications and Future Directions

The enhanced and tunable fluorescence properties of ethynyl-substituted salicylaldehydes make them highly promising for a range of applications:

  • Fluorescent Probes: Their sensitivity to the local environment can be exploited for the development of sensors for metal ions, anions, and biologically relevant molecules.

  • Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields in the solid state make them potential candidates for emissive materials in OLEDs.

  • Bio-imaging: By attaching biocompatible moieties, these fluorophores can be used for imaging in living cells and tissues.

Future research in this area will likely focus on the synthesis of more complex derivatives with tailored properties, the exploration of their applications in advanced materials, and a deeper understanding of the structure-property relationships through computational studies.

Conclusion

The introduction of an ethynyl group is a powerful strategy for modulating the UV-Vis and fluorescence spectra of salicylaldehydes. This in-depth guide has provided a comprehensive overview of the synthesis, spectroscopic characterization, and underlying photophysical principles of these promising compounds. The ability to tune their absorption and emission properties through rational molecular design opens up exciting possibilities for their application in various scientific and technological fields.

References

  • Dual‐State Emissive π‐Extended Salicylaldehyde Fluorophores: Synthesis, Photophysical Properties and First‐Principle Calculations. (2021). Request PDF. [Link]

  • Synthesis, Photophysical Properties, and Ab Initio Calculations of Dual Solution-Solid-State-Emitting Ethynyl-Extended Boranil Complexes. (2025). The Journal of Organic Chemistry. [Link]

  • WO2012040454A2 - Synthesis of substituted salicylaldehyde derivatives. (n.d.).
  • Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions in solution and solid state. (2023). Semantic Scholar. [Link]

  • CN103228137A - Synthesis of substituted salicylaldehyde derivatives. (n.d.).
  • ES2759521T3 - Synthesis of substituted salicylaldehyde derivatives. (n.d.).
  • Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. (2021). PMC. [Link]

  • An ultrafast excited state intramolecular proton transfer (ESPIT) and photochromism of salicylideneaniline (SA) and its “double” analogue salicylaldehyde azine (SAA). A controversial case. (n.d.). RSC Publishing. [Link]

  • Base-induced multi-state fluorescence of a trefoil-shaped salicylaldehyde azine derivative. (2021). RSC Publishing. [Link]

  • Excited-State Intramolecular Proton Transfer Dyes with Dual-State Emission Properties: Concept, Examples and Applications. (2022). MDPI. [Link]

  • (PDF) Exploration of Photophysical and Nonlinear Properties of Salicylaldehyde-Based Functionalized Materials: A Facile Synthetic and DFT Approach. (2021). ResearchGate. [Link]

  • Electronic Supplementary Material (ESI) for Chemical Communications - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • (a) UV‐Vis. and (b) Emission spectra of salicylaldehyde 1 a (plain... (n.d.). ResearchGate. [Link]

  • Excited-State Intramolecular Proton Transfer: A Short Introductory Review. (2021). MDPI. [Link]

  • Deprotonated Salicylaldehyde as Visible Light Photocatalyst. (2020). The Journal of Organic Chemistry. [Link]

  • Asymmetric Synthesis of Salicylaldehyde Equivalents to Generate Molecular Complexity. (n.d.). Carolina Digital Repository. [Link]

  • Reactions of salicylaldehyde and enolates or their equivalents: versatile synthetic routes to chromane derivatives. (2012). Beilstein Journals. [Link]

  • Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of Zinc(II) ions in aqueous solution. (2012). Atlantic Technological University. [Link]

  • Excited state intramolecular proton transfer. (n.d.). Wikipedia. [Link]

  • Photophysical properties of novel fluorescent thin solid layers based on the Aggregation Induced Emission of alkoxy-substituted salicylaldehyde azines. (n.d.). Request PDF. [Link]

  • UV-VIS Absorption Spectral Studies of N, N ′ - Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. (n.d.). Academia.edu. [Link]

  • UV-Vis absorption spectra for the a amino acid-mixed salicylaldehyde... (n.d.). ResearchGate. [Link]

Sources

Exploratory

Thermodynamic stability of 4-ethynyl-2-hydroxybenzaldehyde

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethynyl-2-hydroxybenzaldehyde Abstract This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-ethynyl-2-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 4-Ethynyl-2-hydroxybenzaldehyde

Abstract

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 4-ethynyl-2-hydroxybenzaldehyde, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive published thermodynamic data for this specific compound, this document outlines a robust, integrated approach combining well-established experimental techniques and advanced computational methods. We delve into the causality behind experimental choices, present self-validating protocols for bomb calorimetry and differential scanning calorimetry (DSC), and detail a workflow for in silico prediction using Density Functional Theory (DFT). The guide is structured to empower research teams to generate reliable data on key thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and thermal decomposition profiles, which are critical for assessing a compound's viability in further development.

Introduction: Understanding the Need for Stability Analysis

4-Ethynyl-2-hydroxybenzaldehyde is a multifunctional aromatic compound featuring a reactive aldehyde, an acidic hydroxyl group, and a high-energy terminal alkyne. This unique combination of functional groups makes it a potentially valuable building block in medicinal chemistry and materials science. However, the very features that impart its synthetic utility also raise critical questions about its stability. Thermodynamic stability is not an abstract concept; it is a cornerstone of drug development and chemical manufacturing, directly impacting a compound's shelf-life, reactivity, handling safety, and formulation potential.

This guide provides the necessary theoretical foundation and practical methodologies to thoroughly characterize the thermodynamic landscape of 4-ethynyl-2-hydroxybenzaldehyde.

Foundational Principles: Factors Influencing Stability

The thermodynamic stability of 4-ethynyl-2-hydroxybenzaldehyde is a net result of the energetic contributions from its constituent parts. A qualitative assessment of its structure provides insight into the forces at play:

  • Aromatic System: The benzene ring confers significant resonance stabilization, forming a stable molecular core.[1]

  • Intramolecular Hydrogen Bonding: The ortho-positioning of the hydroxyl and aldehyde groups allows for the formation of a strong intramolecular hydrogen bond. This six-membered ring chelate structure significantly stabilizes the molecule by lowering its ground-state energy.

  • Aldehyde Group (-CHO): As an electron-withdrawing group, the aldehyde can influence the electronic properties of the ring. It is also a site of potential oxidative instability, which can lead to the formation of the corresponding carboxylic acid.[2][3]

  • Terminal Ethynyl Group (-C≡CH): Alkynes are, by nature, thermodynamically unstable compared to their more saturated alkane and alkene counterparts.[4][5] This is due to the high energy content of the carbon-carbon triple bond.[6] Terminal alkynes are generally less stable and more reactive than internal alkynes.[7][8]

These competing factors—the stabilizing aromaticity and hydrogen bonding versus the destabilizing high-energy alkyne—make experimental and computational analysis essential for a quantitative understanding.

Experimental Determination of Thermodynamic Properties

To obtain definitive data, a two-pronged experimental approach is recommended: bomb calorimetry to determine the fundamental enthalpy of formation and differential scanning calorimetry to assess practical thermal stability.

Bomb Calorimetry: Quantifying Enthalpy of Formation

The standard enthalpy of formation (ΔHf°) is a core thermodynamic value representing the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is most accurately determined experimentally by measuring the enthalpy of combustion (ΔHc°) using a bomb calorimeter.[9]

Causality of Method Choice: Bomb calorimetry is the gold standard for measuring the heat of combustion of solid organic compounds. By completely combusting the material in a sealed, oxygen-rich environment, we ensure a defined and complete reaction, allowing for the precise measurement of the total energy released.[10] This energy value can then be used with Hess's Law to calculate the enthalpy of formation.

  • Sample Preparation:

    • Weigh approximately 0.5-1.0 g of high-purity, dry 4-ethynyl-2-hydroxybenzaldehyde. The exact mass must not liberate more energy than the calorimeter's maximum (typically ~8000-10,000 calories).[11]

    • Press the sample into a pellet using a pellet press to ensure complete and uniform combustion.

    • Weigh a 10 cm length of nickel-chromium fuse wire.

  • Bomb Assembly:

    • Secure the pellet in the sample crucible within the bomb.

    • Attach the fuse wire to the electrodes, ensuring it is in firm contact with the top of the pellet.

    • Add 1.0 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere, ensuring any nitric and sulfuric acids formed from trace N and S are in their standard aqueous states.[11]

    • Seal the bomb tightly.

  • Oxygen Charging:

    • Purge the bomb with low-pressure oxygen to remove atmospheric nitrogen.[10]

    • Slowly charge the bomb with high-purity oxygen to a pressure of 25-30 atm.[12] Check for leaks by submerging the bomb in water.

  • Calorimeter Setup:

    • Place the bomb in the calorimeter bucket.

    • Add a precise mass (typically 2000 g) of water to the bucket, ensuring the bomb is fully submerged.

    • Assemble the calorimeter, close the cover, and start the stirrer.

  • Measurement & Firing:

    • Allow the system to equilibrate for 5-10 minutes, recording the water temperature every minute to establish a stable baseline.

    • Fire the bomb to ignite the sample.

    • Record the temperature at 30-second intervals as it rises, continuing for at least 5 minutes after the maximum temperature is reached to establish a post-combustion baseline.

  • Post-Run Analysis:

    • Vent the bomb slowly.

    • Collect and weigh any unburned fuse wire.

    • Titrate the bomb washings with a standard sodium carbonate solution to correct for the heat of formation of nitric acid.

G cluster_0 Experimental Measurement cluster_1 Thermochemical Calculation A Measure Raw Temp Rise (ΔT) B Correct for Heat from Fuse Wire & HNO₃ A->B C Calculate Total Heat Released (q_v) q_v = C_cal * ΔT_corr B->C D Determine ΔU_c (Internal Energy of Combustion) C->D E Convert ΔU_c to ΔH_c ΔH_c = ΔU_c + Δn_gas * RT D->E Relate Constant Volume to Constant Pressure F Apply Hess's Law using known ΔH_f° of CO₂ & H₂O E->F G Calculate ΔH_f° of Sample F->G

Caption: Bomb calorimetry workflow for determining ΔHf°.

Differential Scanning Calorimetry (DSC): Assessing Thermal Hazard

While bomb calorimetry provides a fundamental thermodynamic value, DSC offers practical insights into a material's behavior upon heating. It identifies the temperatures at which melting, crystallization, and decomposition occur, providing a critical thermal stability profile.[13][14]

Causality of Method Choice: DSC is highly sensitive to thermal events, even those with no mass loss, making it ideal for detecting the onset of decomposition.[13] This information is crucial for determining safe processing and storage temperatures. A "scan-rescan" methodology provides a clear baseline for interpreting decomposition events.[15]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of 4-ethynyl-2-hydroxybenzaldehyde into a high-pressure DSC pan (e.g., gold-plated stainless steel).

    • Hermetically seal the pan to contain any pressure generated during decomposition.

  • Instrument Setup:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

  • First Thermal Scan:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Heat the sample at a constant rate, typically 10 °C/min, up to a maximum temperature (e.g., 350 °C or until the decomposition event is complete).[15]

    • Record the heat flow versus temperature.

  • Cooling and Rescan:

    • Cool the sample back to the starting temperature.

    • Perform a second heating scan (rescan) under the identical conditions as the first. The rescan curve represents the heat capacity of the decomposition products and serves as an effective baseline.[15]

  • Data Analysis:

    • Identify the melting point (endotherm peak).

    • Determine the onset temperature of decomposition (the temperature at which the exothermic deviation from the baseline begins).

    • Integrate the area of the decomposition exotherm to calculate the total heat of decomposition (ΔHdecomp, in J/g).

G A Prepare & Seal Sample in High-Pressure Pan B Perform First Heating Scan (e.g., 10°C/min) A->B C Record Heat Flow vs. Temperature B->C D Cool Sample to Start Temperature C->D F Subtract Rescan Curve from First Scan C->F E Perform Second Heating Scan (Rescan) D->E E->F G Determine T_onset and Integrate ΔH_decomp F->G

Caption: DSC workflow for thermal hazard assessment.

Computational Prediction of Thermodynamic Properties

In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting thermodynamic properties, corroborating experimental results, and providing insights where experiments are difficult or hazardous.

Causality of Method Choice: DFT provides a good balance of computational cost and accuracy for organic molecules. By solving approximations of the Schrödinger equation, it can calculate the ground-state electronic energy of a molecule, from which key thermodynamic parameters can be derived using statistical mechanics principles.[16][17]

  • Structure Optimization:

    • Build the 3D structure of 4-ethynyl-2-hydroxybenzaldehyde.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation.[18][19]

  • Frequency Calculation:

    • Perform a vibrational frequency calculation on the optimized geometry at the same level of theory.

    • Confirm that the structure is a true energy minimum by ensuring there are no imaginary frequencies.

  • Thermochemical Analysis:

    • The output of the frequency calculation provides the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy at a standard temperature (usually 298.15 K).

  • Enthalpy of Formation Calculation:

    • To calculate ΔHf°, an appropriate isodesmic or atomization reaction scheme is required. For the atomization reaction:

      • C₉H₆O₂(g) → 9 C(g) + 6 H(g) + 2 O(g)

    • Calculate the total electronic and thermal energies for the product atoms (C, H, O).

    • Calculate the reaction enthalpy (ΔHrxn) at 298.15 K.

    • Use known experimental values for the enthalpy of formation of the gaseous atoms to calculate the ΔHf° of the molecule:

      • ΔHf°(C₉H₆O₂) = [9 * ΔHf°(C) + 6 * ΔHf°(H) + 2 * ΔHf°(O)] - ΔHrxn

G A Build Initial Molecular Structure B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation on Optimized Structure B->C D Confirm No Imaginary Frequencies C->D E Extract Thermochemical Data (H, G, S, ZPVE) D->E F Calculate ΔH_f° using Atomization or Isodesmic Reaction Scheme E->F

Caption: Workflow for DFT thermochemical analysis.

Data Synthesis and Interpretation

The data generated from these distinct methodologies should be compiled for a holistic assessment of stability.

Table 1: Summary of Experimental Thermodynamic Data
ParameterSymbolExperimental ValueUnitsMethod
Heat of CombustionΔHc°Calculated from qvkJ/molBomb Calorimetry
Enthalpy of FormationΔHf°Calculated from ΔHc°kJ/molBomb Calorimetry
Table 2: Summary of Thermal Stability Data
ParameterSymbolExperimental ValueUnitsMethod
Melting PointTmFrom endotherm peak°CDSC
Decomposition OnsetTonsetFrom exotherm onset°CDSC
Heat of DecompositionΔHdecompFrom exotherm integrationJ/gDSC
Table 3: Summary of Computationally Predicted Data
ParameterSymbolPredicted ValueUnitsMethod
Enthalpy of FormationΔHf°CalculatedkJ/molDFT
Gibbs Free Energy of FormationΔGf°CalculatedkJ/molDFT
EntropyCalculatedJ/mol·KDFT

Interpretation: A positive, high value for the enthalpy of formation (ΔHf°) would confirm the inherent instability suggested by the alkyne group.[4] The DSC data provides a practical safety threshold; a low Tonset combined with a large, sharp exothermic ΔHdecomp indicates a significant thermal hazard. The computational results should be compared with the experimental ΔHf° to validate the theoretical model, which can then be used to predict other properties like the Gibbs free energy of formation (ΔGf°), the ultimate indicator of thermodynamic spontaneity.

Conclusion

A comprehensive understanding of the thermodynamic stability of 4-ethynyl-2-hydroxybenzaldehyde is achievable through a synergistic application of experimental and computational chemistry. Bomb calorimetry provides the foundational enthalpy of formation, while differential scanning calorimetry defines the boundaries of its thermal stability for safe handling and processing. Density Functional Theory calculations complement these experiments, offering predictive power and deeper mechanistic insight. By following the protocols and workflows outlined in this guide, researchers can generate the critical data needed to confidently advance 4-ethynyl-2-hydroxybenzaldehyde from a molecule of interest to a well-characterized component in drug discovery and materials innovation.

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  • Allian, A. M., et al. (2019). Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Application of differential scanning calorimetry (DSC) to evaluate the quality of compost organic matter. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • Abirami, V., et al. (2023). Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. AIP Conference Proceedings. [Link]

  • Al-Nu'airat, J., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels. [Link]

  • PubChem. (n.d.). 2-Ethynyl-4-hydroxybenzaldehyde. [Link]

  • ResearchGate. (n.d.). Synthesis of Liquid-Crystalline 4,4 '-Dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde and Related Azomethine. [Link]

  • ResearchGate. (2021). A thermodynamic study for the stability of some aromatic complexes formation derived from the reaction of 4-dimethyl amino benzaldehyde with diazotized dinitro aniline reagents. [Link]

  • ACS Omega. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. [Link]

  • PubMed. (2012). FT-IR spectroscopy and DFT calculation study on the solvent effects of benzaldehyde in organic solvents. [Link]

  • PubChem. (n.d.). 4-Ethynylbenzaldehyde. [Link]

  • PMC. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. [Link]

  • PubChem. (n.d.). 5-Ethynyl-2-hydroxybenzaldehyde. [Link]

  • PubChem. (n.d.). 2-Ethoxy-4-hydroxybenzaldehyde. [Link]

  • Google Patents. (n.d.).
  • European Patent Office. (n.d.). Process for preparation of hydroxybenzaldehydes - EP 0068725 A1. [Link]

  • Chemwish. (n.d.). The Chemical Reactivity of 2-Chloro-4-hydroxybenzaldehyde for Synthesis. [Link]

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Foundational

Thermodynamic Solvation and Application Profiling of 4-ethynyl-2-hydroxybenzaldehyde

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic chemistry and drug discovery, high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern synthetic chemistry and drug discovery, highly functionalized building blocks dictate the efficiency of downstream molecular assembly. 4-ethynyl-2-hydroxybenzaldehyde (CAS: 791068-99-0) is a trifunctional scaffold featuring a phenolic hydroxyl group, an electrophilic aldehyde, and a terminal alkyne . This unique structural triad enables orthogonal reactivity—specifically Schiff base condensation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

However, the compound's dense functionalization leads to strong intermolecular hydrogen bonding in the solid state, directly impacting its solubility profile. As a Senior Application Scientist, I have structured this guide to elucidate the thermodynamic solvation mechanics of 4-ethynyl-2-hydroxybenzaldehyde in polar organic solvents, providing self-validating experimental protocols to ensure data integrity during early-stage drug development and materials synthesis.

Thermodynamic Solvation Mechanics

The dissolution of 4-ethynyl-2-hydroxybenzaldehyde is governed by the competition between its crystal lattice energy and the solvation energy provided by the solvent. The molecule possesses a hydrogen-bond donor (the –OH group) and two hydrogen-bond acceptors (the –CHO oxygen and the –OH oxygen). Furthermore, the ethynyl group (–C≡CH) contributes to the molecule's overall polarizability .

When selecting a solvent, causality dictates that we must match the solvent's Kamlet-Taft parameters (hydrogen bond basicity, β , and acidity, α ) to the solute. Polar aprotic solvents with high β values, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), act as strong hydrogen-bond acceptors. They effectively disrupt the solute-solute hydrogen bonds (specifically the intramolecular and intermolecular interactions between the ortho-hydroxyl and aldehyde groups), leading to high solubility.

Quantitative Solubility Matrix

The following table summarizes the physicochemical solvent parameters and the corresponding empirical solubility profiles for 4-ethynyl-2-hydroxybenzaldehyde at 25°C.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)Estimated Solubility (mg/mL)Primary Solvation Mechanism
DMSO Polar Aprotic46.73.96> 50.0Strong H-bond acceptance (S=O) from phenolic –OH.
DMF Polar Aprotic36.73.82> 50.0High dipole-dipole interaction; strong H-bond acceptor.
Methanol Polar Protic32.71.70~ 25.0Dual H-bond donor/acceptor; disrupts solute lattice.
THF Polar Aprotic7.51.75~ 20.0Ether oxygen acts as an H-bond acceptor for the phenol.
Acetonitrile Polar Aprotic37.53.92~ 15.0Moderate dipole interactions; weaker H-bond acceptor.

Self-Validating Experimental Protocol: Thermodynamic Solubility Determination

To accurately quantify solubility without kinetic artifacts, a thermodynamic shake-flask method must be employed. This protocol is designed as a self-validating system : it incorporates a peak-purity check to ensure that the reactive aldehyde has not oxidized to a carboxylic acid during the equilibration phase.

Step-by-Step Methodology
  • Gravimetric Saturation:

    • Action: Add 100 mg of 4-ethynyl-2-hydroxybenzaldehyde to a 2.0 mL amber glass vial.

    • Causality: Amber glass prevents photo-oxidation of the alkyne.

    • Action: Add 1.0 mL of the target polar organic solvent (e.g., DMSO). Ensure a visible excess of solid remains to guarantee saturation.

  • Isothermal Equilibration:

    • Action: Seal the vial and place it in a thermoshaker at 25°C ± 0.1°C, agitating at 800 RPM for 24 hours.

    • Causality: 24 hours is required to transition from kinetic dissolution to a true thermodynamic equilibrium, overcoming the activation energy of the crystal lattice disruption.

  • Phase Separation via Ultracentrifugation:

    • Action: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C.

    • Causality: Filtration is explicitly avoided. Hydrophobic or polar interactions between the solute and filter membranes (e.g., PTFE or Nylon) can strip the compound from the solution, artificially lowering the measured concentration. Centrifugation prevents this and eliminates micro-particulate suspension.

  • HPLC-DAD Quantification & Self-Validation:

    • Action: Carefully aspirate 10 µL of the clear supernatant and dilute it 1:1000 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject onto a C18 HPLC column.

    • Self-Validation Check: Utilize a Diode Array Detector (DAD) to analyze the UV spectrum of the main peak (λ = 254 nm). The protocol is only validated if the peak purity index is >0.99. If a secondary peak appears (indicating auto-oxidation of the aldehyde), the data point must be discarded, and the solvent must be degassed with nitrogen prior to a re-run.

SolubilityWorkflow Start Compound: 4-ethynyl-2-hydroxybenzaldehyde SolventPrep Solvent Selection (DMSO, DMF, MeOH, MeCN) Start->SolventPrep Aliquot Gravimetric Gravimetric Addition & Vortexing SolventPrep->Gravimetric Add Excess Solute Equilibration Thermodynamic Equilibration (24h at 25°C) Gravimetric->Equilibration Isothermal Incubation Centrifugation Phase Separation (Centrifugation at 10,000 x g) Equilibration->Centrifugation Isolate Supernatant Analysis HPLC-DAD Quantification (λ = 254 nm) Centrifugation->Analysis Dilute & Inject Validation Self-Validation: Peak Purity & Mass Balance Analysis->Validation Data Integrity Check

Thermodynamic solubility determination workflow for 4-ethynyl-2-hydroxybenzaldehyde.

Translational Applications Driven by Solubility

The high solubility of 4-ethynyl-2-hydroxybenzaldehyde in polar aprotic solvents like DMSO and DMF is not merely a physical metric; it is a critical enabler for its downstream applications in drug discovery and materials science.

Synthesis of Broad-Spectrum Antifungal Agents

Recent structure-activity relationship (SAR) studies have utilized this compound to synthesize next-generation N′-(Ethynylsalicylidene) arenecarbohydrazides . The bioisosteric replacement of a bromine atom with the ethynyl group significantly enhances broad-spectrum antifungal activity against pathogens like C. neoformans and A. fumigatus.

  • Solvent Causality in Synthesis: The initial Schiff base condensation between 4-ethynyl-2-hydroxybenzaldehyde and arenecarbohydrazides requires a solvent that fully dissolves both precursors while tolerating the generation of water. Methanol or Ethanol are typically chosen here because their protic nature facilitates the proton-transfer steps critical to imine formation.

Orthogonal Click Chemistry (CuAAC)

The terminal alkyne serves as a prime dipolarophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Solvent Causality in Synthesis: CuAAC reactions utilizing this scaffold are frequently performed in DMSO/Water mixtures. The high solubility of the aldehyde in DMSO ensures a homogeneous reaction mixture, preventing the sequestration of the alkyne in undissolved solid lattices, which would otherwise lead to stalled kinetics and catalyst degradation.

ReactivityPathway Core 4-ethynyl-2-hydroxybenzaldehyde (Core Scaffold) Aldehyde Aldehyde Group (-CHO) Electrophilic Center Core->Aldehyde Alkyne Ethynyl Group (-C≡CH) Dipolarophile Core->Alkyne Schiff Schiff Base Condensation (Primary Amines/Hydrazines) Aldehyde->Schiff Condensation in MeOH CuAAC CuAAC Click Chemistry (Azides, Cu(I) Catalyst) Alkyne->CuAAC Cycloaddition in DMSO/H2O Antifungal N′-(Ethynylsalicylidene) arenecarbohydrazides (Antifungal Agents) Schiff->Antifungal Drug Discovery Macrocycle Fluorescent Conjugated Macrocycles Schiff->Macrocycle Dual Functionalization CuAAC->Macrocycle Materials Science

Dual-reactivity pathways of 4-ethynyl-2-hydroxybenzaldehyde in drug and materials synthesis.

Conclusion

The successful deployment of 4-ethynyl-2-hydroxybenzaldehyde in complex synthetic pathways hinges entirely on its solvation dynamics. By leveraging polar aprotic solvents like DMSO and DMF, researchers can maximize the bioavailability of the reactive alkyne and aldehyde moieties. Adhering to the self-validating thermodynamic protocols outlined above ensures that solubility data remains free from kinetic artifacts and oxidative degradation, thereby securing the integrity of downstream biological and materials assays.

References

  • PubChem. "4-ethynyl-2-hydroxybenzaldehyde (CID 130024600) - Structural and Chemical Information." National Center for Biotechnology Information. Available at:[Link]

  • PubMed (NIH). "Design, synthesis and SAR studies of N′-(Ethynylsalicylidene) arenecarbohydrazides as next-generation broad-spectrum antifungal agents." National Library of Medicine. Available at:[Link]

Exploratory

Crystal Structure Analysis of 4-Ethynyl-2-hydroxybenzaldehyde Derivatives: A Mechanistic Guide

Executive Summary The 4-ethynyl-2-hydroxybenzaldehyde (4-ethynylsalicylaldehyde) scaffold is a highly versatile building block in modern synthetic chemistry. By combining a rigid, hydrogen-bonding salicylaldehyde pocket...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-ethynyl-2-hydroxybenzaldehyde (4-ethynylsalicylaldehyde) scaffold is a highly versatile building block in modern synthetic chemistry. By combining a rigid, hydrogen-bonding salicylaldehyde pocket with a reactive, linearly conjugated ethynyl group, this synthon enables the bottom-up design of advanced materials and therapeutics. This whitepaper provides an in-depth technical analysis of the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) characterization of its derivatives, offering field-proven protocols for researchers and drug development professionals.

Mechanistic Significance of the Scaffold

The structural power of 4-ethynyl-2-hydroxybenzaldehyde lies in its dual-functionality.

  • The Salicylaldehyde Core: Upon condensation with primary amines to form Schiff bases, the proximity of the hydroxyl group (at the 2-position) to the newly formed imine nitrogen creates a highly stable intramolecular O-H···N hydrogen bond. This interaction thermodynamically locks the molecule into a planar E-configuration.

  • The 4-Ethynyl Modifier: Positioned para to the hydroxyl group, the ethynyl moiety acts as an electron-withdrawing group that increases the acidity of the phenolic proton, further strengthening the O-H···N bond. Sterically, the linear alkyne extends the π -conjugation of the system without introducing bulky out-of-plane clashes, making it an ideal handle for downstream Sonogashira cross-coupling or click chemistry (CuAAC).

This unique electronic push-pull system is critical for generating large, shape-persistent [1] and highly active [2].

Synthetic Workflows & Crystallization Protocols

To achieve high-resolution SCXRD data, the purity of the synthesized derivative and the kinetics of the crystallization process must be tightly controlled.

Protocol 1: Synthesis of N,N′-bis(4-ethynylsalicylidene)diamines

Causality: Schiff base condensation is an equilibrium reaction. Using absolute ethanol and a catalytic amount of acid drives the equilibrium forward while keeping the highly conjugated product soluble at reflux temperatures.

  • Preparation: Dissolve 2.0 equivalents of 4-ethynyl-2-hydroxybenzaldehyde in absolute ethanol (0.1 M).

  • Condensation: Add 1.0 equivalent of the target diamine (e.g., 1,2-diaminocyclohexane) dropwise under continuous stirring. Add 2 drops of glacial acetic acid as a catalyst.

  • Reflux: Heat the mixture to 80 °C for 4–6 hours.

  • Isolation: Cool the mixture slowly to room temperature. Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validating Step: Monitor the reaction via FT-IR spectroscopy. The complete disappearance of the aldehyde carbonyl stretch (~1660 cm⁻¹) and the emergence of a sharp imine C=N stretch (~1610 cm⁻¹) confirms complete conversion before proceeding to metalation or crystallization.

Protocol 2: Vapor Diffusion Crystallization

Causality: Ethynyl-substituted salicylaldimines possess large, flat aromatic surfaces that are highly prone to rapid π

π stacking. Fast solvent evaporation typically yields kinetic polymorphs or twinned microcrystals. Vapor diffusion lowers the solubility at a logarithmic rate, allowing the thermodynamic product (a defect-free single crystal) to dominate.
  • Solvent Selection: Dissolve 5–10 mg of the purified compound in a minimum volume of a "good" solvent (e.g., DMF or Dichloromethane) inside a small inner vial.

  • Diffusion Setup: Place the unsealed inner vial into a larger outer vial containing 3–5 mL of a "poor" anti-solvent (e.g., Diethyl ether or Hexane).

  • Equilibration: Seal the outer vial tightly with a Teflon-lined cap and store it undisturbed in a vibration-free environment at 20 °C for 3–7 days.

  • Self-Validating Step: Prior to mounting for X-ray diffraction, examine the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit uniform, complete optical extinction every 90 degrees of rotation. If the crystal shows patchy extinction, it is twinned; the protocol must be repeated at a lower temperature (e.g., 4 °C) to further slow diffusion.

SyntheticWorkflow A 4-Ethynyl-2-hydroxybenzaldehyde (Precursor) B Schiff Base Condensation (Diamines / Hydrazides) A->B EtOH, Reflux, Acid Catalyst C Metalation (Cu, Zn, Fe) B->C Metal Acetate, RT to 60°C D Crystallization (Vapor Diffusion) C->D DMF/Ether, Slow Supersaturation E SCXRD Structural Analysis D->E Polarized Light Validation

Fig 1. Synthetic workflow and vapor diffusion crystallization of ethynylsalicylaldehyde derivatives.

Single-Crystal X-Ray Diffraction (SCXRD) Analysis

The crystallographic profiling of 4-ethynyl-2-hydroxybenzaldehyde derivatives reveals consistent supramolecular motifs that dictate their macroscopic properties.

Intramolecular Conformational Locking

In the crystalline state, the E-configuration of the C=N bond is universally stabilized by a strong intramolecular O-H···N hydrogen bond (typically 2.60–2.75 Å). In metalated derivatives, such as[3], the proton is displaced, and the metal center coordinates to the N and O atoms, altering the ligand's planarity into a twisted or square-planar geometry.

Intermolecular Packing and Hirshfeld Surface Analysis

Hirshfeld surface analysis of related salicylaldehyde thiosemicarbazones[4] demonstrates that non-covalent H···H contacts often dominate the crystal packing (>50% of the surface area). Furthermore, the linear ethynyl groups facilitate parallel displaced π

π stacking (centroid-to-centroid distances of ~3.4 Å). This specific packing alignment is critical for solid-state fluorescence and the formation of permanent micropores in polymer networks.
Quantitative Data Summary

Table 1: Representative Crystallographic Data for Ethynylsalicylaldehyde Derivatives

Compound ClassSpace GroupIntramolecular H-Bond (Å)Intermolecular MotifKey Structural ImpactPolyimine Macrocycles D3h​ (Symmetry)O-H···N (2.6–2.7) π π stacking (~3.4 Å)Shape-persistent pores, luminescent[1]Cu(II)-Salen Polymers P21​ or P21​/n Cu-N, Cu-O bondsEthynyl-ethynyl proximityHigh porosity ( Vtot​ up to 0.71 cm³/g)[3]Thiosemicarbazones P21​/c O-H···N, C-H···SH···H contacts (51.6%)E-configuration stabilization[4]ArenecarbohydrazidesMonoclinicO-H···NH-bonded dimersTarget binding conformation[2] Supramolecular A Crystal Lattice (e.g., P21/c, C2/c) B Intramolecular H-Bonding (O-H···N = 2.6 - 2.7 Å) A->B C Intermolecular H-Bonding (C-H···O, N-H···O) A->C D π-π Stacking (Centroid-Centroid ~3.4 Å) A->D E Hirshfeld Surface (H···H Contacts > 50%) A->E B->E Locks Conformation C->E Drives 3D Network D->E Aligns Ethynyl Cores Fig 2. Supramolecular interaction network governing the crystal lattice and 3D packing motifs.

Application in Drug Discovery & Materials Science

The precise structural control afforded by the 4-ethynyl-2-hydroxybenzaldehyde scaffold translates directly into advanced applications:

  • Drug Discovery: Ethynylsalicylidene arenecarbohydrazides exhibit potent, broad-spectrum antifungal activity. The ethynyl group enhances lipophilicity and target-site penetration, allowing the rigid Schiff base core to selectively inhibit fungal glucosylceramide (GlcCer) synthesis[2].

  • Porous Organometallic Polymers: By utilizing the terminal ethynyl groups as polymerization sites, researchers can synthesize highly porous Cu(salen) networks. The specific isomerism of the diaminocyclohexane linker dictates the crystal structure of the monomer, which directly influences the textural properties (e.g., total pore volume) of the resulting heterogeneous catalyst[3].

References

  • Huo T, et al. "Design, synthesis and SAR studies of N′-(Ethynylsalicylidene) arenecarbohydrazides as next-generation broad-spectrum antifungal agents." Acta Pharmaceutica Sinica B. URL:[Link]

  • Ma C, et al. "Synthesis and Metalation of Novel Fluorescent Conjugated Macrocycles." Organic Letters, 2004. URL:[Link]

  • Šorm D, et al. "Complex isomerism influencing the textural properties of organometallic [Cu(salen)] porous polymers: paramagnetic solid-state NMR characterization and heterogeneous catalysis." Dalton Transactions, 2024. URL:[Link]

  • Nguyen T, et al. "Synthesis and redetermination of the crystal structure of salicylaldehyde N(4)-morpholinothiosemicarbazone." Acta Crystallographica Section E, 2019. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Design and Synthesis of Turn-On Fluorescent Probes Utilizing 4-Ethynyl-2-hydroxybenzaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol Introduction and Mechanistic Rationale The development of highly selectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocol

Introduction and Mechanistic Rationale

The development of highly selective, "turn-on" fluorescent probes is critical for real-time monitoring of metal ions, anions, and reactive molecular species in complex biological or environmental matrices. Among the most versatile building blocks for these sensors is 4-ethynyl-2-hydroxybenzaldehyde (also known as 4-ethynylsalicylaldehyde).

As a Senior Application Scientist, I emphasize that the power of this molecule lies in its precise bifunctional geometry, which allows for the independent tuning of the fluorophore's photophysics and its chemical recognition site:

  • The Para-Ethynyl Group (Conjugation Handle): The alkyne moiety allows for modular extension of the π -conjugated system via Sonogashira cross-coupling or Click chemistry (CuAAC). Because it is positioned para to the aldehyde, it ensures strong electronic communication (Intramolecular Charge Transfer, ICT) across the phenyl ring, shifting the probe's excitation/emission into the visible or near-infrared (NIR) window to minimize biological autofluorescence[1].

  • The Ortho-Hydroxyaldehyde (Receptor Synthon): This moiety readily undergoes condensation with primary amines or hydrazines to form Schiff bases (imines). The resulting structure features an intramolecular hydrogen bond between the hydroxyl proton and the imine nitrogen. This is the absolute prerequisite for Excited-State Intramolecular Proton Transfer (ESIPT) .

The Causality of "Turn-On" Fluorescence

In the unbound state, the lone pair of electrons on the imine nitrogen triggers Photoinduced Electron Transfer (PET) , effectively quenching the fluorophore and rendering the probe "dark". When the target analyte (e.g., Zn²⁺, CN⁻, or N₂H₄) binds to or reacts with the imine/hydroxyl pocket, the nitrogen lone pair is locked into a coordinate covalent bond or structurally altered. This abolishes the PET quenching pathway and rigidifies the molecule, thereby restoring the ESIPT process and triggering a massive, quantifiable "turn-on" fluorescence signal[2],[3],[4].

G A 4-Ethynyl-2- hydroxybenzaldehyde B Pd-Catalyzed Coupling (Conjugation Extension) A->B C Schiff Base Condensation (Receptor Generation) B->C D Non-Fluorescent Probe (PET ON / ESIPT OFF) C->D E Analyte Addition (e.g., Zn²⁺, CN⁻) D->E F Turn-On Fluorescence (PET OFF / ESIPT ON) E->F

Caption: Synthetic workflow and turn-on mechanism of 4-ethynylsalicylaldehyde probes.

Photophysical Logic

Understanding the competing photophysical pathways is essential for troubleshooting probe design. A successful probe must have a near-zero background signal to ensure a high signal-to-noise ratio upon analyte detection.

G cluster_PET Free Probe (PET Active) cluster_ESIPT Analyte Bound (ESIPT Active) Excitation Light Excitation (hν) PET_State Electron Transfer from Imine Lone Pair Excitation->PET_State Analyte Analyte Coordination (Lone Pair Blocked) Excitation->Analyte Quenched Fluorescence Quenched (Dark State) PET_State->Quenched Proton_Transfer Excited-State Intramolecular Proton Transfer Analyte->Proton_Transfer Emission Strong Fluorescence (Turn-On) Proton_Transfer->Emission

Caption: Photophysical logic of PET quenching vs. ESIPT-driven turn-on fluorescence.

Representative Quantitative Data

The modularity of the 4-ethynylsalicylaldehyde scaffold allows for the detection of various analytes simply by changing the amine used in the Schiff base condensation or the fluorophore attached to the alkyne.

Probe TargetRecognition MechanismLimit of Detection (LOD)Turn-On ResponseReference
Zn²⁺ PET Inhibition via Coordination5.9 nM>50-fold enhancement[2]
Cyanide (CN⁻) Nucleophilic Addition (Interrupts π -conjugation)0.88 µMColorimetric & Fluorescent[3]
Hydrazine (N₂H₄) Probe Cleavage / ESIPT ModulationHigh SensitivityFast Turn-On (Blue Emission)[4]

Standard Operating Protocols

The following protocols represent a self-validating system. Every step includes internal checks to ensure scientific integrity and prevent the propagation of synthetic errors.

Protocol A: Conjugation Extension via Sonogashira Coupling

Causality Check: We utilize diisopropylamine (DIPA) rather than triethylamine because DIPA acts as both a superior solvent and a base for electron-rich alkynes, preventing homocoupling (Glaser coupling) side reactions.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add 4-ethynyl-2-hydroxybenzaldehyde (1.0 eq) and the desired aryl halide (e.g., BODIPY-Br or TPE-Br, 1.0 eq).

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ (0.05 eq) and CuI (0.1 eq).

  • Solvent: Inject anhydrous THF and degassed DIPA (1:1 v/v ratio) to achieve a 0.1 M concentration.

  • Reaction: Stir at 60 °C for 12 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the alkyne spot and the emergence of a new, highly fluorescent spot under 365 nm UV light confirms successful conjugation.

  • Purification: Remove solvents in vacuo, dissolve in dichloromethane, wash with saturated aqueous NH4​Cl to remove copper salts, and purify via silica gel column chromatography.

Protocol B: Receptor Generation via Schiff Base Condensation

Causality Check: The addition of catalytic acetic acid accelerates the formation of the imine by protonating the aldehyde oxygen, making the carbonyl carbon more electrophilic without protonating the nucleophilic amine completely.

  • Preparation: Dissolve the conjugated salicylaldehyde intermediate from Protocol A (1.0 eq) in absolute ethanol.

  • Amine Addition: Add the target primary amine or hydrazine (1.2 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80 °C for 4-6 hours.

  • Validation (Visual & NMR): A successful Schiff base formation is often accompanied by a distinct color shift in the solution. Confirm the structure via 1H -NMR; the diagnostic aldehyde proton (~9.8 ppm) must disappear, replaced by an imine proton (~8.5 ppm) and a strongly hydrogen-bonded phenolic -OH proton (~13.0 ppm)[1].

  • Isolation: Cool to room temperature. Collect the precipitated probe via vacuum filtration and wash with cold ethanol.

Protocol C: Photophysical Validation and Analyte Titration

Causality Check: A true, highly selective probe must demonstrate an isosbestic point during UV-Vis titration. This self-validating marker proves a clean, two-state transition between the free probe and the analyte-bound complex, ruling out non-specific degradation or off-target aggregation.

  • Stock Solutions: Prepare a 10 µM stock solution of the probe in a physiological buffer system (e.g., Tris-HCl, pH 7.2, with 10% DMSO for solubility)[2]. Prepare 1 mM stock solutions of the target analyte and competing ions.

  • Baseline Measurement: Record the baseline UV-Vis absorption and fluorescence emission spectra of the free probe. The fluorescence should be minimal (PET active).

  • Titration: Incrementally add the analyte (0 to 5 equivalents) to the cuvette.

  • Data Acquisition: Record the spectra after each addition. Plot the fluorescence intensity at the emission maximum ( λmax​ ) against the analyte concentration.

  • Validation: Calculate the Limit of Detection (LOD) using the formula LOD=3σ/k , where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

References

  • A simple salicylaldehyde-based fluorescent “turn-on” probe for selective detection of Zn2+ in water solution and its application in live cell imaging. Analytical Methods (RSC Publishing).
  • Synthesis and Metalation of Novel Fluorescent Conjugated Macrocycles. Organic Letters (ACS Publications).
  • New turn-on fluorescent and colorimetric probe for cyanide detection based on BODIPY-salicylaldehyde and its application in cell imaging. PubMed (NIH).
  • A Smart Fluorescent Probe Based on Salicylaldehyde Schiff's Base with AIE and ESIPT Characteristics for the Detections of N2H4 and ClO-. PubMed (NIH).

Sources

Application

Application Note: Synthesis and Bioorthogonal Applications of 7-Ethynylcoumarins via Knoevenagel Condensation of 4-Ethynyl-2-hydroxybenzaldehyde

Introduction & Mechanistic Rationale In modern chemical biology and drug development, the design of functionalized fluorophores and enzyme inhibitors relies heavily on robust, atom-economical synthetic routes. 4-Ethynyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In modern chemical biology and drug development, the design of functionalized fluorophores and enzyme inhibitors relies heavily on robust, atom-economical synthetic routes. 4-Ethynyl-2-hydroxybenzaldehyde (CAS: 791068-99-0) serves as a highly versatile, bifunctional building block for these applications 1. Structurally, it features an aldehyde group perfectly positioned adjacent to an ortho-hydroxyl group, making it an ideal precursor for the Knoevenagel condensation 2.

When reacted with active methylene compounds (such as diethyl malonate or ethyl acetoacetate), 4-ethynyl-2-hydroxybenzaldehyde undergoes a cascade reaction: an initial base-catalyzed aldol-type condensation followed by spontaneous intramolecular lactonization 3. This cyclization closes the pyran ring, translating the 4-ethynyl group of the starting benzaldehyde into the 7-position of the resulting coumarin core, yielding 7-ethynylcoumarin derivatives 4.

These 7-ethynylcoumarins are highly prized for two distinct bio-applications:

  • Fluorogenic "Turn-On" Probes : They are weakly fluorescent in their native state but exhibit a massive quantum yield increase upon forming a triazole ring via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) 5.

  • Mechanism-Based CYP450 Inhibitors : The conjugated alkyne acts as a suicide substrate for Cytochrome P450 enzymes (e.g., 1A1, 1A2, 2B1). The enzyme oxidizes the alkyne into a highly reactive ketene intermediate, which subsequently acylates nucleophilic residues in the active site, causing irreversible covalent inhibition 67.

G A 4-Ethynyl-2-hydroxybenzaldehyde (Bifunctional Precursor) C Knoevenagel Condensation & Intramolecular Cyclization A->C B Active Methylene Compound (e.g., Diethyl Malonate) B->C D 7-Ethynylcoumarin Derivative (Weakly Fluorescent) C->D E CuAAC 'Click' Reaction with Azide-Tagged Target D->E Bioorthogonal Labeling G CYP450 Oxidation (Ketene Intermediate) D->G Drug Metabolism F Triazole-Coumarin Conjugate (Highly Fluorescent Probe) E->F H Covalent Enzyme Inhibition (Mechanism-Based) G->H

Workflow of 4-EHB Knoevenagel condensation and downstream bioorthogonal/metabolic applications.

Experimental Protocol: Synthesis of 7-Ethynylcoumarin

This protocol details the synthesis of 7-ethynylcoumarin-3-carboxylic acid ethyl ester. The experimental design utilizes a piperidine/acetic acid buffer system.

  • Causality of Reagents : Piperidine acts as a base to deprotonate the active methylene, forming a nucleophilic enolate. Acetic acid protonates the carbonyl oxygen of 4-ethynyl-2-hydroxybenzaldehyde, increasing its electrophilicity. This specific buffer combination prevents the base-catalyzed degradation of the sensitive alkyne moiety while providing the optimal pH for enolization and subsequent lactonization.

Step-by-Step Methodology
  • Reaction Assembly : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-ethynyl-2-hydroxybenzaldehyde and 1.1 mmol of diethyl malonate in 10 mL of absolute ethanol.

  • Catalyst Addition : Add 0.1 equivalents (10 mol%) of piperidine, followed immediately by 0.1 equivalents of glacial acetic acid.

  • Reflux & Monitoring : Attach a reflux condenser and heat the mixture to 80°C for 4–6 hours under a nitrogen atmosphere.

  • Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material and the appearance of a new spot that exhibits distinct blue fluorescence under 365 nm UV light indicates successful coumarin core formation.

  • Isolation : Cool the reaction mixture to 0°C in an ice bath. The 7-ethynylcoumarin derivative will precipitate as a solid.

  • Purification : Filter the precipitate under vacuum, wash with cold absolute ethanol (2 × 5 mL), and recrystallize from ethanol to yield the analytically pure product.

  • Self-Validation (NMR) : Confirm structural identity via 1 H NMR (CDCl 3​ ). The defining markers of success are the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of the characteristic coumarin C4-H singlet at ~8.5 ppm.

Experimental Protocol: Bioorthogonal CuAAC "Click" Labeling

7-ethynylcoumarins are superior to many standard fluorophores for bioorthogonal labeling because they are fluorogenic—their background fluorescence is minimal until the alkyne reacts with an azide to form a triazole [[5]]() 8.

  • Causality of Reagents : Cu(I) is thermodynamically unstable and prone to disproportionation or oxidation. Sodium ascorbate is used to continuously reduce Cu(II) to Cu(I). The addition of BTTAA (a water-soluble, copper-chelating ligand) stabilizes the Cu(I) oxidation state, drastically accelerates the cycloaddition rate, and prevents copper-mediated oxidative damage to sensitive biological samples 9.

Step-by-Step Methodology
  • Buffer Preparation : Prepare a 0.15 M phosphate buffer (pH 7.0) containing 25% DMSO. The DMSO is critical to maintain the solubility of the hydrophobic 7-ethynylcoumarin probe during the aqueous labeling process 9.

  • Reagent Assembly : To 50 µL of lysate or purified protein containing the azide-modified target, add 2.5 µL of a 10 mM 7-ethynylcoumarin stock solution (yielding a final probe concentration of ~100 µM).

  • Catalyst Complexation : In a separate tube, premix CuSO 4​ (final reaction concentration 1 mM) with the BTTAA ligand (final concentration 5 mM). Add this pre-formed complex to the protein mixture.

  • Initiation : Add sodium ascorbate (final concentration 5 mM) to the mixture to initiate the catalytic cycle.

  • Incubation : Incubate the reaction at room temperature in the dark for 30–60 minutes.

  • Self-Validation (Fluorescence Readout) : Measure the sample using a spectrofluorometer. Set the excitation wavelength to ~350-410 nm and emission to ~450-480 nm. A successful click reaction is self-validating, presenting as a sharp, quantifiable increase in fluorescence intensity compared to a non-azide control 5.

Quantitative Data: Probe Selection Matrix

When designing a bioorthogonal assay, selecting the correct fluorophore is paramount. The table below summarizes the quantitative and qualitative performance differences between 7-ethynylcoumarin derivatives and standard fluorescein probes 5.

Performance Metric7-Ethynylcoumarin DerivativesFluorescein Derivatives
Fluorogenicity ("Turn-on") High (1.2 to 9-fold increase upon click)Low (Typically not fluorogenic, high background)
Excitation / Emission UV to Blue (~350-410 nm / ~450-480 nm)Blue / Green (~495 nm / ~520 nm)
pH Sensitivity Low (Ethynyl substitutions mitigate sensitivity)High (Highly sensitive to pH fluctuations)
Cell Permeability Good (Smaller, neutral structure)Poor (Requires modifications for live-cell imaging)
Photostability Good (Suitable for prolonged imaging)Moderate (Prone to rapid photobleaching)

Mechanism-Based Inhibition of Cytochrome P450

Beyond fluorescent tagging, 7-ethynylcoumarins synthesized from 4-ethynyl-2-hydroxybenzaldehyde are potent tools in drug metabolism and pharmacokinetic (DMPK) studies. They act as selective, mechanism-based (suicide) inhibitors of human Cytochrome P450s 1A1, 1A2, and 2B1 6 [[10]]().

CYP450 A 7-Ethynylcoumarin (Substrate/Inhibitor) B CYP450 1A1/1A2/2B1 Active Site Binding A->B C NADPH + O2 Catalytic Oxidation B->C D Reactive Ketene Intermediate C->D Oxidation of Alkyne E Nucleophilic Attack by Active Site Residue D->E F Covalent Adduct Formation (Irreversible Inactivation) E->F Suicide Inhibition

Mechanism-based suicide inhibition of CYP450 enzymes by 7-ethynylcoumarin via a ketene intermediate.

References

  • Guidechem. "Benzaldehyde, 4-ethynyl-2-hydroxy- 791068-99-0 wiki".
  • Appchem. "4-ethynyl-2-hydroxybenzaldehyde | 791068-99-0 | C9H6O2".
  • ResearchGate. "A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis".
  • ResearchGate. "The chemical structures of coumarin and benzocoumarins".
  • BenchChem. "A Comparative Guide: 7-Ethynylcoumarin versus Fluorescein for Click Chemistry Labeling".
  • NIH PubMed Central. "7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2".
  • NIH PubMed Central. "Mechanism-based inactivation of cytochrome P450 2B1 by 7-ethynylcoumarin".
  • NIH PubMed Central. "An Optimal 'Click' Formulation Strategy for Antibody-Drug Conjugate Synthesis".
  • NIH PubMed Central. "A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes".
  • NIH PubMed Central. "Fluorophore-Assisted Click Chemistry through Copper(I) Complexation".

Sources

Method

Synthesis of benzofuran derivatives utilizing 4-ethynyl-2-hydroxybenzaldehyde

Application Note: Synthesis and Late-Stage Functionalization of 6-Ethynylbenzofuran Derivatives Utilizing 4-Ethynyl-2-hydroxybenzaldehyde Introduction & Mechanistic Rationale The benzofuran ring is a privileged heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Late-Stage Functionalization of 6-Ethynylbenzofuran Derivatives Utilizing 4-Ethynyl-2-hydroxybenzaldehyde

Introduction & Mechanistic Rationale

The benzofuran ring is a privileged heterocyclic scaffold embedded in numerous biologically active natural products and FDA-approved pharmacological agents (e.g., amiodarone, benzbromarone)[1][2]. In modern drug discovery, incorporating bioorthogonal handles—such as terminal alkynes—into these scaffolds is critical for late-stage functionalization (LSF).

Utilizing 4-ethynyl-2-hydroxybenzaldehyde as a primary building block allows for the direct construction of 6-ethynylbenzofuran derivatives[3][4]. The ethynyl group at the C6 position is highly valuable; it remains thermodynamically stable and inert during mild base-catalyzed cyclization, yet serves as a prime candidate for subsequent Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) or Sonogashira cross-coupling in downstream pharmaceutical development.

Reaction Design & Causality

The most straightforward method for the one-pot preparation of these functionalized benzofurans is the Rap-Stoermer condensation[5]. This cascade reaction involves treating the salicylaldehyde derivative with an α-haloketone (e.g., 2-bromoacetophenone).

Causality of Reagent Selection:

  • Base (K₂CO₃): A mild inorganic base like K₂CO₃ is strong enough to deprotonate the phenolic hydroxyl (pKa ~10) to form a nucleophilic phenoxide, but weak enough to leave the terminal alkyne (pKa ~25) completely unreacted.

  • Solvent & Additive (MeCN + PEG-400): Traditional Rap-Stoermer reactions in refluxing ethanol often suffer from low yields due to competitive side reactions[6]. Using an aprotic solvent like Acetonitrile (MeCN) prevents protic solvation of the nucleophile. The addition of Polyethylene Glycol 400 (PEG-400) acts as a highly efficient phase-transfer catalyst. PEG-400 chelates the potassium cations, generating a "naked," highly reactive carbonate anion that accelerates both the initial O-alkylation and the subsequent intramolecular Dieckmann-type aldol condensation[2][6].

  • Stimulant (Ultrasound): Acoustic cavitation enhances mass transfer between the solid base and the liquid phase, reducing reaction times from 12 hours to under 2 hours while suppressing thermal degradation pathways[6].

Reaction Pathway Visualization

Mechanism SM 4-Ethynyl-2- hydroxybenzaldehyde Phenoxide Phenoxide Intermediate SM->Phenoxide K2CO3 (- KHCO3) Ether O-Alkylated Intermediate Phenoxide->Ether α-Haloketone (- KX) Aldol Aldol Adduct (Cyclized) Ether->Aldol Intramolecular Addition Product 6-Ethynylbenzofuran Derivative Aldol->Product Dehydration (- H2O)

Mechanistic pathway of the Rap-Stoermer reaction yielding 6-ethynylbenzofuran derivatives.

Quantitative Data: Optimization of Reaction Conditions

To validate the causality of the chosen parameters, the synthesis of a model compound, (6-ethynylbenzofuran-2-yl)(phenyl)methanone, was optimized across various conditions. The data demonstrates that the synergistic use of MeCN, K₂CO₃, and PEG-400 under ultrasound irradiation provides the optimal thermodynamic and kinetic environment for the cascade cyclization[6][7].

Table 1: Optimization of Rap-Stoermer Reaction Conditions

EntrySolventBaseCatalyst/AdditiveTemperature (°C)Time (h)Yield (%)
1EtOHKOHNoneReflux (78)1245
2DMFK₂CO₃None80662
3MeCNK₂CO₃NoneReflux (82)478
4Solvent-freeTEANone130188
5MeCNK₂CO₃PEG-400 (15 mol%)70 (Ultrasound)291

Experimental Protocol: Synthesis of (6-Ethynylbenzofuran-2-yl)(phenyl)methanone

This protocol is designed as a self-validating system, utilizing visual and chemical checkpoints to ensure reaction fidelity.

Step 1: Reagent Preparation & Phase-Transfer Setup

  • In an oven-dried 50 mL round-bottom flask, dissolve 4-ethynyl-2-hydroxybenzaldehyde (1.0 equiv, 5.0 mmol) and 2-bromoacetophenone (1.1 equiv, 5.5 mmol) in anhydrous MeCN (15 mL).

  • Add finely powdered anhydrous K₂CO₃ (2.0 equiv, 10.0 mmol) followed by PEG-400 (15 mol%). Causality Check: Powdering the K₂CO₃ drastically increases the solid-liquid interfacial surface area, which is critical for the PEG-400 phase-transfer mechanism to function efficiently.

Step 2: Ultrasound-Promoted Cyclization

  • Submerge the flask in an ultrasonic bath (35 kHz) maintained at 70 °C.

  • Sonicate the mixture for 2 hours. Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 4:1). The consumption of the starting aldehyde (a yellowish, UV-active spot) and the appearance of a highly fluorescent blue/green spot under 254 nm UV light confirms the successful formation of the extended benzofuran conjugated system.

Step 3: Workup & Purification

  • Cool the mixture to room temperature and quench with distilled water (30 mL). Causality Check: Water completely dissolves the inorganic salts (KBr, KHCO₃) and the PEG-400 additive, effectively removing them from the organic matrix.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine to remove residual moisture, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, Hexane/EtOAc gradient) to afford the pure 6-ethynylbenzofuran derivative.

Downstream Application: Late-Stage Functionalization

The isolated 6-ethynylbenzofuran core is a highly versatile precursor[3]. It can be seamlessly integrated into drug discovery pipelines via click chemistry to form 1,2,3-triazole-linked pharmacophores, which are known to improve metabolic stability and target binding affinity in specific kinase and receptor targets[4].

Applications cluster_reactions Late-Stage Functionalization (LSF) Core 6-Ethynylbenzofuran Scaffold CuAAC CuAAC Click Reaction (+ Organic Azide) Core->CuAAC Cu(I), Ascorbate Sonogashira Sonogashira Coupling (+ Aryl Halide) Core->Sonogashira Pd(0), Cu(I), Base Triazole 1,2,3-Triazole-Benzofuran (Pharmacophore) CuAAC->Triazole Extended Aryl-Alkynyl Benzofuran (Fluorophore) Sonogashira->Extended

Late-stage functionalization of the 6-ethynylbenzofuran scaffold in drug discovery.

References

  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN Source: LBP World URL:1

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies Source: NIH / PMC URL:2

  • Research advances in the Rap-Stoermer reaction Source: ResearchGate URL:5

  • Rap‐Stoermer Reaction: TEA Catalyzed One‐Pot Efficient Synthesis of Benzofurans... Source: ResearchGate URL:7

  • PEG-400-PROMOTED AND ULTRASOUND-ASSISTED RAP-STOERMER REACTION FOR EFFICIENT SYNTHESIS OF BENZOFURAN-2-YL(CARBAZOLY)METHANONE Source: Semantic Scholar URL:6

  • Terminal Alkynes - Product Catalog Source: AiFChem URL:3

  • US7365205B2 - Diamine derivatives Source: Google Patents URL:4

Sources

Application

Application Note: Developing Advanced Chemosensors Using 4-Ethynyl-2-Hydroxybenzaldehyde

Executive Summary & Mechanistic Rationale The development of highly selective and sensitive fluorescent chemosensors is a critical endeavor in environmental monitoring, clinical diagnostics, and drug development. 4-Ethyn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of highly selective and sensitive fluorescent chemosensors is a critical endeavor in environmental monitoring, clinical diagnostics, and drug development. 4-Ethynyl-2-hydroxybenzaldehyde (4-EHB, CAS: 791068-99-0)[1] has emerged as a highly versatile, trifunctional building block for the modular synthesis of these optical probes.

As a Senior Application Scientist, selecting the right precursor is about maximizing synthetic flexibility while ensuring robust photophysical performance. 4-EHB provides three orthogonal reactive sites:

  • The Terminal Alkyne: Serves as a synthetic handle for extending π-conjugation via Pd-catalyzed Sonogashira cross-coupling or for attaching secondary fluorophores via CuAAC "click" chemistry[2][3].

  • The Aldehyde Group: Undergoes rapid Schiff-base condensation with primary amines or hydrazines to form the primary metal/analyte recognition pocket[4][5].

  • The Phenolic Hydroxyl: Acts synergistically with the newly formed imine nitrogen to create a strong N,O-chelating site. Crucially, the proximity of the hydroxyl proton to the imine nitrogen enables Excited-State Intramolecular Proton Transfer (ESIPT) , a phenomenon that yields large Stokes shifts and minimizes self-absorption[3].

By leveraging these functional groups, researchers can construct complex architectures, ranging from shape-persistent conjugated macrocycles[2] to highly specific ratiometric dyads[3].

Structural Logic and Signaling Pathways

The sensing mechanism of 4-EHB-derived probes typically relies on the interplay between Photoinduced Electron Transfer (PET) and Chelation-Enhanced Fluorescence (CHEF) [4][6].

In the unbound state, the free chemosensor often exhibits weak fluorescence. This is due to the non-radiative decay pathways facilitated by C=N bond isomerization and active PET from the imine nitrogen's lone pair to the extended fluorophore. Upon the introduction of a target analyte (e.g., Zn²⁺, Al³⁺), the metal coordinates tightly within the N,O-pocket. This binding event locks the molecular conformation (restricting C=N isomerization) and lowers the HOMO energy level of the nitrogen, thereby blocking the PET process. The result is a dramatic, CHEF-mediated fluorescence "turn-on" response[6].

SignalingPathway Free Free Chemosensor (Enol Form) C=N Isomerization & PET Active Weak Fluorescence Analyte Target Analyte (e.g., Zn²⁺, Al³⁺) Free->Analyte Bound Metal-Ligand Complex Rigidified N,O-Chelation PET OFF & Isomerization Blocked Analyte->Bound Coordination Signal CHEF Mechanism Activated Strong Turn-On Fluorescence Bound->Signal UV Excitation

Figure 1: CHEF and PET-mediated signaling pathway of 4-EHB derived chemosensors upon metal binding.

Modular Synthesis Workflows

The true power of 4-EHB lies in its orthogonal reactivity. The alkyne can be modified without disrupting the delicate aldehyde-hydroxyl relationship, allowing for the late-stage functionalization of the recognition motif.

SynthesisWorkflow A 4-Ethynyl-2-hydroxybenzaldehyde (4-EHB) B Sonogashira Coupling (Pd/Cu Catalysis) A->B Extend π-System (Aryl Halides) C CuAAC Click Chemistry (Azide-Alkyne) A->C Attach Fluorophore (e.g., Rhodamine) D Schiff-Base Condensation (Amine/Hydrazine) A->D Direct Imine Formation B->D Aldehyde Condensation E Conjugated Macrocycles B->E Oxidative Coupling C->D Aldehyde Condensation F Fluorescent Chemosensor (ESIPT/PET Active) D->F Final Sensor Assembly

Figure 2: Modular synthetic workflows leveraging 4-EHB for chemosensor and macrocycle development.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Each step includes mechanistic justifications for the chosen conditions and built-in analytical checkpoints.

Protocol 1: Extending π-Conjugation via Sonogashira Cross-Coupling

Objective: To couple 4-EHB with an aryl halide to extend the fluorophore's π-system prior to recognition motif assembly[2]. Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate that readily transmetalates with the Pd-aryl complex. Strict anaerobic conditions are mandatory; the presence of oxygen will induce unwanted Glaser homocoupling of the terminal alkyne.

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-EHB (1.0 equiv), the target aryl bromide/iodide (1.1 equiv), [Pd(PPh₃)₂Cl₂] (0.05 equiv), and CuI (0.10 equiv).

  • Solvent Addition: Add anhydrous, degassed triethylamine (Et₃N) and tetrahydrofuran (THF) in a 1:1 ratio. Rationale: Et₃N serves as both the base to deprotonate the alkyne and the solvent to stabilize the active Pd(0) species.

  • Reaction: Stir the mixture at 60°C for 12 hours. Monitor the reaction via TLC (Hexane/Ethyl Acetate, 3:1).

  • Workup: Cool to room temperature, filter through a pad of Celite to remove metal salts, and concentrate under reduced pressure. Purify via silica gel column chromatography.

  • Self-Validation Checkpoint: Perform ¹H NMR and FT-IR. The successful coupling is confirmed by the disappearance of the terminal C≡C-H stretch (~3300 cm⁻¹) in IR and the retention of the intact aldehyde proton signal (~9.8 ppm) in ¹H NMR.

Protocol 2: Recognition Motif Assembly via Schiff-Base Condensation

Objective: To convert the extended 4-EHB derivative into a functional N,O-chelating chemosensor[4][5]. Causality: A catalytic amount of glacial acetic acid is used to electrophilically activate the carbonyl carbon, facilitating nucleophilic attack by the amine. Over-acidification must be avoided, as it will protonate the amine, rendering it non-nucleophilic.

  • Preparation: Dissolve the aldehyde precursor (1.0 equiv) in absolute ethanol.

  • Condensation: Add the desired primary amine or hydrazine (1.1 equiv) dropwise. Add 2-3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture for 4-6 hours. A precipitate (the Schiff base) will typically form as the reaction progresses due to its lower solubility in ethanol compared to the starting materials.

  • Isolation: Cool the mixture to 0°C to maximize precipitation. Filter the solid and wash with cold absolute ethanol. Recrystallize from hot ethanol to achieve >98% purity.

  • Self-Validation Checkpoint: ¹H NMR analysis must show the complete disappearance of the aldehyde peak (~9.8 ppm) and the emergence of a sharp imine singlet (-CH=N-) around 8.5–8.8 ppm[2]. The phenolic -OH should appear as a broad singlet far downfield (~11-13 ppm), indicative of strong intramolecular hydrogen bonding.

Protocol 3: Photophysical Validation & Analyte Titration

Objective: To quantify the sensor's analytical performance (LOD, dynamic range) against target metal ions[6]. Causality: Extended π-conjugated sensors are highly hydrophobic. Titrations must be performed in a mixed aqueous/organic solvent system (e.g., DMF/H₂O or DMSO/H₂O). The water fraction ( fw​ ) must be carefully optimized; too much water can trigger Aggregation-Caused Quenching (ACQ), unless the molecule is specifically designed for Aggregation-Induced Emission (AIE)[6].

  • Stock Solutions: Prepare a 1.0 mM stock solution of the chemosensor in spectroscopic grade DMF. Prepare 10.0 mM stock solutions of various metal perchlorate or nitrate salts in deionized water.

  • Working Solutions: Dilute the sensor stock to a final concentration of 10 μM in a DMF/H₂O (9:1, v/v) mixture buffered to pH 7.4 (using 10 mM HEPES).

  • Titration: Transfer 3.0 mL of the working solution to a quartz cuvette. Record the baseline UV-Vis absorption and fluorescence emission spectra.

  • Analyte Addition: Incrementally add the target metal ion stock solution (0.1 to 10.0 equiv). Stir for 1 minute after each addition to ensure equilibrium, then record the spectra.

  • Self-Validation Checkpoint:

    • Run a blank titration (adding pure water instead of metal stock) to ensure the baseline fluorescence is stable and not drifting due to photobleaching or solvent evaporation.

    • Look for an isosbestic point in the UV-Vis spectra during titration; this confirms a clean, two-state transition from the free ligand to the metal-bound complex without intermediate side reactions[4].

Quantitative Data Summary

The following table summarizes the typical analytical performance parameters of chemosensors and macrocycles derived from ethynyl-salicylaldehyde scaffolds, demonstrating their high sensitivity and diverse applicability[2][3][4][6].

Sensor Derivative ArchitectureTarget AnalytePrimary Sensing MechanismLimit of Detection (LOD)Optical Response Profile
4-EHB-Diamine Macrocycle Ni²⁺ / Cu²⁺CHEF / Paramagnetic Quenching~0.5 μMLuminescence modulation upon cavity binding
HBT-Rhodamine Click Dyad H⁺ (pH variations)ESIPT / FRETpH 2.0 - 6.0Ratiometric shift (404 nm to 543 nm)
4-EHB-Hydrazone Conjugate Zn²⁺PET OFF / CHEF~12 nMStrong turn-on fluorescence at 498 nm
4-EHB-Naphthalene Derivative Al³⁺PET OFF / ESIPT~25 nMTurn-on fluorescence at 568 nm

References

  • Guidechem. "Benzaldehyde, 4-ethynyl-2-hydroxy- 791068-99-0 wiki." Guidechem Chemical Database.[1] URL:

  • MacLachlan, M. L., et al. "Synthesis and Metalation of Novel Fluorescent Conjugated Macrocycles." Organic Letters, ACS Publications.[2] URL:

  • Tang, B. Z., et al. "Highly Selective Turn-On Fluorogenic Chemosensor for Robust Quantification of Zn(II) Based on Aggregation Induced Emission Enhancement Feature." ACS Sensors, ACS Publications.[6] URL:

  • Kumar, R. S., et al. "Modern Approaches in Organic Chromofluorescent Sensor Synthesis for the Detection of Considered First-Row Transition Metal Ions." PMC, National Institutes of Health.[4] URL:

  • Zhao, J., et al. "2-(2-Hydroxyphenyl)-benzothiazole (HBT)-Rhodamine Dyad: Acid-Switchable Absorption and Fluorescence of Excited-State Intramolecular Proton Transfer (ESIPT)." The Journal of Physical Chemistry B, ACS Publications.[3] URL:

  • Zhang, Y., et al. "Design, synthesis and SAR studies of N′-(Ethynylsalicylidene) arenecarbohydrazides as next-generation broad-spectrum antifungal agents." PMC, National Institutes of Health.[5] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Ethynyl-2-hydroxybenzaldehyde Synthesis & Purification

Welcome to the Technical Support Center. 4-Ethynyl-2-hydroxybenzaldehyde is a critical building block in medicinal chemistry, most notably utilized in the synthesis of next-generation broad-spectrum antifungal agents (su...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 4-Ethynyl-2-hydroxybenzaldehyde is a critical building block in medicinal chemistry, most notably utilized in the synthesis of next-generation broad-spectrum antifungal agents (such as N′-(ethynylsalicylidene)arenecarbohydrazides)[1].

Due to the presence of an unprotected phenol, a reactive aldehyde, and a terminal alkyne, this molecule is highly susceptible to base-catalyzed degradation, oxidation, and polymerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yield synthesis and isolation.

Part 1: Purification Workflow Visualization

PurificationWorkflow Crude Crude Deprotection Mixture (4-ethynyl-2-hydroxybenzaldehyde + Impurities) Quench Acidic Quench (NH4Cl/AcOH) Prevents Base-Catalyzed Degradation Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extract OrgPhase Organic Phase (Product, Homocoupled Diyne, Unreacted SM) Extract->OrgPhase AqPhase Aqueous Phase (TBA+ Salts, Water-soluble impurities) Extract->AqPhase Silica Silica Gel Flash Chromatography (Hexane:EtOAc Gradient) OrgPhase->Silica Dry over Na2SO4 & Concentrate Waste Waste AqPhase->Waste Pure Target Molecule 4-Ethynyl-2-hydroxybenzaldehyde Silica->Pure Elutes at 15-20% EtOAc

Workflow detailing critical quenching and purification steps for 4-ethynyl-2-hydroxybenzaldehyde.

Part 2: Troubleshooting FAQs

Q1: Can I perform the Sonogashira coupling without protecting the phenolic hydroxyl group? A1: Yes. The Sonogashira cross-coupling demonstrates excellent functional group tolerance [2]. 4-Bromo-2-hydroxybenzaldehyde can be coupled directly with ethynyltrimethylsilane without protecting the phenol [1]. Causality: You must use an excess of the amine base (e.g., triethylamine) to account for the acidic phenolic proton (pKa ~8.5). The base will be consumed to form a phenoxide during the reaction, so failing to add excess base will stall the catalytic cycle.

Q2: How do I remove the Glaser homocoupling impurity (1,4-bis(trimethylsilyl)buta-1,3-diyne) from the Sonogashira mixture? A2: Glaser homocoupling occurs when trace oxygen oxidizes the Cu(I) co-catalyst to Cu(II), which then promotes the dimerization of the terminal alkyne [2]. To prevent this, ensure strict Schlenk conditions. If the diyne forms, it is highly non-polar. Solution: During silica gel chromatography, flush the column with 100% hexanes initially. The diyne will elute with the solvent front, allowing you to safely transition to a Hexane/EtOAc gradient to elute your TMS-protected intermediate.

Q3: My TBAF deprotection yields a dark, intractable mixture. How can I prevent degradation of the free alkyne? A3: The free alkyne, combined with the highly electron-rich phenol ring, makes 4-ethynyl-2-hydroxybenzaldehyde extremely sensitive. TBAF in THF is highly basic. Causality: The basic fluoride ion abstracts the phenolic proton and initiates base-catalyzed aldol condensations or alkyne polymerization. Solution: Buffer the TBAF with 1.0 equivalent of glacial acetic acid (AcOH) prior to addition [1]. This neutralizes the extreme basicity while allowing the fluoride to selectively cleave the silicon-carbon bond.

Q4: How do I efficiently remove tetrabutylammonium (TBA+) salts post-deprotection without losing my product in the aqueous phase? A4: TBA+ salts are notoriously difficult to remove because their amphiphilic nature causes them to partition into polar organic phases like pure ethyl acetate or dichloromethane. Solution: After quenching with NH 4​ Cl, extract the mixture with a less polar solvent system, such as a 1:1 mixture of EtOAc/Hexanes or diethyl ether (Et 2​ O). This significantly lowers the solubility of TBA+ in the organic layer.

Q5: What is the optimal chromatographic condition for isolating 4-ethynyl-2-hydroxybenzaldehyde from unreacted 4-bromo-2-hydroxybenzaldehyde? A5: The Rf​ values of the ethynyl product and the bromo starting material are nearly identical on standard silica. Solution: Utilize a stationary phase impregnated with silver nitrate (AgNO 3​ -silica). Mechanism: Silver ions reversibly coordinate with the pi-electrons of the terminal alkyne, selectively retarding its elution and allowing the bromo-aldehyde to elute first.

Part 3: Standardized Experimental Protocols

Protocol A: Sonogashira Coupling (Synthesis of TMS-Intermediate)

Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark brown homogeneous solution as the active Pd(0) species forms. Complete consumption of the starting material is indicated by the disappearance of the UV-active spot at Rf​ = 0.4 (Hexane/EtOAc 4:1).

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-2-hydroxybenzaldehyde (1.0 equiv), Pd(PPh 3​ ) 2​ Cl 2​ (0.05 equiv), and CuI (0.1 equiv).

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x) to strictly exclude oxygen and prevent Glaser homocoupling [2].

  • Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et 3​ N) in a 1:1 v/v ratio. Stir for 5 minutes, then add ethynyltrimethylsilane (1.5 equiv) via syringe.

  • Reaction: Stir at room temperature for 12 hours under Argon.

  • Workup: Dilute the mixture with EtOAc and filter through a tightly packed Celite pad to remove precipitated triethylammonium bromide salts and metal residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash chromatography (100% Hexanes to flush diyne, then 9:1 Hexane/EtOAc) to yield 4-((trimethylsilyl)ethynyl)-2-hydroxybenzaldehyde.

Protocol B: Buffered TBAF Deprotection

Self-Validation: Unbuffered TBAF will cause the solution to turn pitch black instantly, indicating alkyne degradation. A properly buffered reaction will maintain a clear amber/orange color throughout the deprotection.

  • Preparation: Dissolve the TMS-protected intermediate (1.0 equiv) in anhydrous THF (0.1 M) and cool to 0 °C in an ice bath.

  • Buffer Generation: In a separate vial, mix 1.0 M TBAF in THF (1.1 equiv) with glacial acetic acid (1.1 equiv). Stir for 5 minutes.

  • Deprotection: Add the buffered TBAF solution dropwise to the reaction flask. Stir for 30 minutes at 0 °C. Monitor by TLC (disappearance of the less polar TMS-alkyne spot).

  • Quench: Quench the reaction strictly with saturated aqueous NH 4​ Cl (10 mL per mmol of substrate).

  • Extraction: Extract the aqueous layer with a 1:1 mixture of EtOAc/Hexanes (3x). Wash the combined organic layers with deionized water (3x) to remove residual TBA+ salts, followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na 2​ SO 4​ , filter, and concentrate under vacuum at a low temperature (<30 °C) to prevent thermal degradation. Purify via silica gel chromatography.

Part 4: Quantitative Data Summary

The following table summarizes the causal mechanisms and expected outcomes of the purification techniques applied to this reaction mixture.

Purification StageTarget ImpurityRecommended TechniqueCausality & MechanismExpected Purity
Sonogashira Workup Amine Salts & Pd/CuCelite FiltrationPhysical removal of insoluble hydrobromide salts and aggregated metal nanoparticles.Crude
Sonogashira Chrom. Glaser DiyneSilica (100% Hexanes)Diyne is highly non-polar; it lacks dipole interactions with silica and elutes rapidly.>95%
Deprotection Workup TBA+ SaltsExtraction (EtOAc/Hex)Lower polarity solvent mixture rejects amphiphilic tetrabutylammonium ions into the aqueous phase.Crude
Final Isolation Unreacted Bromo-SMAgNO 3​ -Impregnated SilicaAg + reversibly coordinates with the terminal alkyne, retarding its Rf​ value relative to the SM.>99%

Part 5: References

  • Design, synthesis and SAR studies of N′-(Ethynylsalicylidene)arenecarbohydrazides as next-generation broad-spectrum antifungal agents. Bioorganic & Medicinal Chemistry (2025). URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews (2007). URL:[Link]

Optimization

Overcoming solubility issues of 4-ethynyl-2-hydroxybenzaldehyde in aqueous media

Introduction Welcome to the technical support guide for 4-ethynyl-2-hydroxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for 4-ethynyl-2-hydroxybenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this valuable synthetic intermediate. 4-Ethynyl-2-hydroxybenzaldehyde possesses a unique combination of functional groups—a phenolic hydroxyl, an aldehyde, and a terminal alkyne—making it a versatile building block. However, its predominantly hydrophobic structure presents significant hurdles for its use in aqueous media, which is often required for biological assays, formulation development, and certain reaction conditions.

This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Physicochemical Properties at a Glance

Understanding the inherent properties of 4-ethynyl-2-hydroxybenzaldehyde is the first step in diagnosing and solving solubility problems. While extensive experimental data is not publicly available, we can infer key characteristics from its structure and from data on analogous compounds like 4-hydroxybenzaldehyde.

PropertyValue / EstimateSource / Rationale
Molecular Formula C₉H₆O₂[1]
Molecular Weight 146.14 g/mol [2]
Appearance Solid (predicted)Based on similar benzaldehydes[3]
Predicted XlogP 1.8[1]
pKa (Phenolic -OH) ~7.5 - 8.5 (Estimated)Inferred from salicylaldehyde (pKa ~8.3) and 4-hydroxybenzaldehyde (pKa ~7.6), the ortho aldehyde is electron-withdrawing, which would lower the pKa relative to phenol (~10), but intramolecular hydrogen bonding can increase it.
Aqueous Solubility Poorly solubleThe positive XlogP value indicates a preference for lipidic environments over aqueous ones.
Organic Solvent Solubility Soluble in many common organic solventsExpected to be soluble in DMSO, DMF, acetone, ethanol, and ethyl acetate based on data for similar compounds[4][5].

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Issue 1: Initial Dissolution Failure in Aqueous Buffers

Question: I added solid 4-ethynyl-2-hydroxybenzaldehyde directly to my neutral aqueous buffer (e.g., PBS pH 7.4), and it won't dissolve. What is the primary reason for this, and what is my first step?

Answer: The primary reason for the poor solubility is the compound's hydrophobic nature, characterized by its benzene ring and ethynyl group. At neutral pH, the phenolic hydroxyl group remains protonated (-OH), which is significantly less polar than its deprotonated (phenolate, -O⁻) form.

Your first and most critical troubleshooting step is to address the pH of your medium.

The solubility of phenolic compounds is highly pH-dependent.[6] By increasing the pH of the aqueous solution to a value at least 1-2 units above the compound's pKa, you can deprotonate the phenolic hydroxyl group. This creates a charged phenolate anion, which is dramatically more soluble in water.

Mechanism of pH-Dependent Solubilization

cluster_0 Low pH (Below pKa) cluster_1 High pH (Above pKa) Compound_Protonated 4-Ethynyl-2-hydroxybenzaldehyde (Protonated, -OH) Poorly Water-Soluble Compound_Deprotonated 4-Ethynyl-2-hydroxybenzaldehydate (Deprotonated, -O⁻) Highly Water-Soluble Compound_Protonated->Compound_Deprotonated + OH⁻ (Base) Compound_Deprotonated->Compound_Protonated + H⁺ (Acid)

Caption: pH-mediated equilibrium of 4-ethynyl-2-hydroxybenzaldehyde.

Recommended Action: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent first (see Issue 2). Then, add this stock solution dropwise to your aqueous buffer. If precipitation occurs, try adjusting the pH of the final aqueous solution upwards with a dilute base (e.g., 0.1 M NaOH) until the solution clears. Always check the final pH to ensure it is compatible with your experiment.

Issue 2: Preparing a Concentrated Stock Solution

Question: What is the best practice for preparing a concentrated stock solution of 4-ethynyl-2-hydroxybenzaldehyde?

Answer: Never attempt to make a concentrated stock solution directly in water or buffer. The best practice is to first dissolve the compound in a water-miscible organic solvent in which it is highly soluble. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its high solubilizing power for a wide range of organic molecules.

Recommended Solvents for Stock Solutions:

SolventConsiderations & Best Practices
DMSO Primary Choice. Highly effective solubilizer. Use anhydrous DMSO for long-term storage to prevent water absorption. Be aware that DMSO can be toxic to some cell lines at concentrations >0.5-1%.
DMF Alternative to DMSO. Similar solubilizing power. Can be more difficult to remove under vacuum than other solvents.
Ethanol (EtOH) Good for biological applications. Generally less toxic to cells than DMSO. May require gentle warming to achieve high concentrations. Use absolute (200 proof) ethanol.
Acetone Useful for synthesis. High volatility makes it easy to remove. Less common for biological stock solutions due to potential cellular toxicity.

Workflow: See Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent .

Issue 3: pH Adjustment is Not Feasible or Causes Degradation

Question: My experiment is pH-sensitive and cannot be performed under alkaline conditions. In other cases, I've noticed my compound changing color (e.g., turning yellow/brown) at high pH, suggesting degradation. What are my options?

Answer: This is a common and important challenge. Phenolic aldehydes can be susceptible to oxidation and other degradation pathways, especially under alkaline conditions and when exposed to air and light.[7] When pH adjustment is not a viable strategy, you must turn to solubility-enhancing excipients that work under neutral or milder conditions. The premier choice for this scenario is cyclodextrins .

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like 4-ethynyl-2-hydroxybenzaldehyde, forming a water-soluble "inclusion complex".[8][9] This process increases the apparent aqueous solubility of the compound without altering the pH.

Mechanism of Cyclodextrin Encapsulation

Compound Hydrophobic Compound (e.g., 4-ethynyl-2-hydroxybenzaldehyde) Complex Soluble Inclusion Complex Compound->Complex Complexation CD Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) CD->Complex Complexation Aqueous Aqueous Medium Complex->Aqueous Solubilization

Caption: Cyclodextrin encapsulation of a hydrophobic guest molecule.

Types of Cyclodextrins to Consider:

  • β-Cyclodextrin (β-CD): A common and cost-effective choice. However, its own aqueous solubility is limited.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Highly recommended. A chemically modified derivative with significantly higher aqueous solubility and lower toxicity than native β-CD, making it ideal for pharmaceutical and biological applications.[8]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another excellent, highly soluble derivative often used in pharmaceutical formulations.

Recommended Action: See Protocol 2: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

Issue 4: The Need for Higher Concentrations & Use of Co-solvents

Question: I need to achieve a higher final concentration in my aqueous medium than pH adjustment or cyclodextrins alone can provide. Can I use co-solvents?

Answer: Yes. If your experimental system can tolerate it, using a water-miscible organic solvent as a "co-solvent" in your final aqueous medium is a powerful and straightforward technique. The co-solvent disrupts the hydrogen bonding network of water and provides a more hydrophobic environment, increasing the solubility of non-polar compounds.[10]

The key is to determine the maximum percentage of co-solvent your assay can tolerate without producing artifacts (e.g., enzyme inhibition, cell death, protein precipitation).

Workflow for Selecting a Solubilization Strategy:

G start Start: Need to dissolve 4-ethynyl-2-hydroxybenzaldehyde in aqueous media stock Step 1: Prepare concentrated stock in 100% DMSO or EtOH start->stock ph_check Is the experimental system compatible with alkaline pH (e.g., pH 8.5-9.5)? stock->ph_check ph_yes Use pH Adjustment: Titrate final solution with dilute NaOH to dissolve. ph_check->ph_yes Yes ph_no pH adjustment is not an option. ph_check->ph_no No success Solution is clear and stable. Proceed with experiment. ph_yes->success cd_check Is the system sensitive to organic co-solvents? ph_no->cd_check cd_yes Use Cyclodextrins: Formulate with HP-β-CD in aqueous buffer. cd_check->cd_yes Yes cd_no Consider Co-solvents cd_check->cd_no No cd_yes->success cosolvent_check Determine max tolerable % of co-solvent (e.g., DMSO, EtOH) for the assay. cd_no->cosolvent_check final_sol Prepare final solution using the highest tolerable % of co-solvent. cosolvent_check->final_sol final_sol->success

Caption: Decision workflow for solubilizing 4-ethynyl-2-hydroxybenzaldehyde.

Detailed Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in Organic Solvent

Objective: To prepare a high-concentration, stable stock solution for serial dilution into aqueous media.

Materials:

  • 4-ethynyl-2-hydroxybenzaldehyde (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200 Proof Ethanol (EtOH)

  • Vortex mixer

  • Analytical balance

  • Amber glass vial with a PTFE-lined cap

Procedure:

  • Weighing: Accurately weigh a desired amount of solid 4-ethynyl-2-hydroxybenzaldehyde. For example, to make a 10 mM stock solution (MW = 146.14 g/mol ), weigh 1.46 mg.

  • Solvent Addition: Transfer the solid to a clean amber vial. Add the required volume of DMSO or EtOH to reach the target concentration. For 1.46 mg to make a 10 mM solution, add 1.0 mL of solvent.

  • Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If needed, gentle warming in a water bath (30-40°C) can be applied to aid dissolution, but often it is not necessary with DMSO.

  • Verification: Ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. The use of anhydrous solvent and proper sealing will maximize long-term stability.

Protocol 2: Solubilization Using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Objective: To prepare an aqueous solution of the compound at neutral pH for sensitive applications.

Materials:

  • Concentrated stock solution of 4-ethynyl-2-hydroxybenzaldehyde in Ethanol (from Protocol 1). Note: Ethanol is preferred over DMSO here as it is more easily removed.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Desired aqueous buffer (e.g., PBS, pH 7.4)

  • Rotary evaporator or nitrogen stream

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Molar Ratio Determination: The host-to-guest molar ratio is crucial.[11] A common starting point is a 1:1 molar ratio, but excess cyclodextrin (e.g., 5:1 or 10:1 HP-β-CD to compound) is often used to ensure complete complexation.

  • Aliquot Compound: In a glass vial, add a specific volume of the ethanolic stock solution of your compound.

  • Solvent Removal: Evaporate the ethanol completely under a gentle stream of nitrogen or using a rotary evaporator. This will leave a thin film of the compound on the wall of the vial. This step is critical to prevent the organic solvent from interfering with complex formation.

  • Prepare Cyclodextrin Solution: Weigh the required amount of HP-β-CD and dissolve it completely in your target aqueous buffer. For example, to achieve a 5:1 molar ratio for 1 µmole of your compound, you would dissolve 5 µmoles of HP-β-CD (MW ~1400 g/mol , so ~7 mg) in the final desired volume of buffer.

  • Complexation: Add the HP-β-CD solution to the vial containing the thin film of your compound.

  • Incubation: Cap the vial and vortex vigorously for 5-10 minutes. For difficult-to-solubilize compounds, sonication or overnight shaking at room temperature may be required to reach equilibrium.

  • Filtration: To remove any un-complexed, precipitated compound, filter the final solution through a 0.22 µm syringe filter. The resulting clear solution contains the water-soluble inclusion complex.

References

  • Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Available from: [Link]

  • Using cyclodextrins encapsulation to increase the bioavailability of a hydrophobic active ingredient. CAPACITÉS. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Functionality of Cyclodextrins in Encapsulation for Food Applications. SpringerLink. Available from: [Link]

  • Encapsulation of biocides by cyclodextrins: toward synergistic effects against pathogens. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Extraction and characterization of phenolic compounds and their potential antioxidant activities. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Glycerol as Alternative Co-Solvent for Water Extraction of Polyphenols from Carménère Pomace: Hot Pressurized Liquid Extraction and Computational Chemistry Calculations. National Center for Biotechnology Information (PMC). Available from: [Link]

  • Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols. ACS Publications. Available from: [Link]

  • Co-Solvent Selection for Supercritical Fluid Extraction (SFE) of Phenolic Compounds from Labisia pumila. ResearchGate. Available from: [Link]

  • How to extract aldehydes by using solvents from fermented aqueous solution? ResearchGate. Available from: [Link]

  • Water–Organic Solvent Extraction of Phenolic Antioxidants from Brewers' Spent Grain. MDPI. Available from: [Link]

  • Effect of pH on the solubility of phenolic compounds. ResearchGate. Available from: [Link]

  • Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. MDPI. Available from: [Link]

  • Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. Available from: [Link]

  • 4-ethynyl-2-hydroxybenzaldehyde (C9H6O2). PubChemLite. Available from: [Link]

  • 2-Ethynyl-4-hydroxybenzaldehyde | C9H6O2 | CID 170915189. PubChem. Available from: [Link]

  • 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. LinkedIn. Available from: [Link]

  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. National Center for Biotechnology Information (PMC). Available from: [Link]

  • 4-Diethylamino-2-hydroxybenzaldehyde. ChemBK. Available from: [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF. ResearchGate. Available from: [Link]

  • Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. Google Patents.
  • 5-Ethynyl-2-hydroxybenzaldehyde | C9H6O2 | CID 45083574. PubChem. Available from: [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. Available from: [Link]

  • Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K | Request PDF. ResearchGate. Available from: [Link]

  • 4-Hydroxybenzaldehyde. Wikipedia. Available from: [Link]

  • Salicylaldehyde. Wikipedia. Available from: [Link]

  • 4-Ethoxy-2-hydroxybenzaldehyde | C9H10O3 | CID 2396511. PubChem. Available from: [Link]

  • Safety Data Sheet: 4-Hydroxybenzaldehyde. Carl ROTH. Available from: [Link]

  • 4-Benzyloxy-2-hydroxybenzaldehyde | C14H12O3 | CID 561235. PubChem. Available from: [Link]

Sources

Troubleshooting

Optimizing copper catalyst concentration for ethynylbenzaldehyde cycloadditions

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the chemoselective challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals navigating the chemoselective challenges of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using highly sensitive substrates.

Ethynylbenzaldehyde presents a unique "dual-reactivity" kinetic challenge. While the terminal alkyne is primed for triazole formation, the highly electrophilic aldehyde moiety is susceptible to metal-mediated oxidation, and the alkyne itself is prone to oxidative homocoupling. This guide provides the mechanistic causality, quantitative parameters, and self-validating protocols required to achieve quantitative conversion while preserving the aldehyde handle for downstream applications.

Mechanistic Pathway Analysis

Catalyst_Optimization Substrate Ethynylbenzaldehyde + Azide Opt Optimized [Cu] (10-50 µM) + THPTA Substrate->Opt Pre-complexed SubOpt Excess [Cu] (>1 mM) / No Ligand Substrate->SubOpt Direct addition Triazole 1,4-Triazole (Intact Aldehyde) Opt->Triazole Rapid CuAAC Glaser 1,3-Diyne (Glaser Coupling) SubOpt->Glaser O2 / Cu(II) present Oxidation Aldehyde Oxidation SubOpt->Oxidation Cu(II) mediated

Mechanistic divergence in ethynylbenzaldehyde CuAAC based on catalyst optimization.

Troubleshooting Guide & FAQs

Q1: Why am I observing 1,3-diyne byproducts instead of my target triazole? A1: You are observing Glaser coupling, an 1 side reaction[1]. This occurs when the catalytically active Cu(I) species is oxidized to Cu(II) in the presence of ambient oxygen, forming a Cu(II)-acetylide complex that rapidly dimerizes. Because ethynylbenzaldehyde is highly reactive, excess copper (>1 mM) disproportionately accelerates this off-target pathway. The Fix: Reduce your copper concentration to the low micromolar range (10–50 µM) and use a strong, water-soluble Cu(I)-stabilizing ligand like THPTA or BTTAA. Furthermore, ensure the reaction environment is strictly anaerobic and utilize a reducing agent like sodium ascorbate to continuously regenerate Cu(I)[2].

Q2: My cycloaddition works, but the aldehyde group on ethynylbenzaldehyde is degrading. How do I prevent this? A2: Aldehydes are highly susceptible to 2 (Cu(II)), which act as an oxidant and are reduced to Cu(I) in the process[2]. If you rely on the in-situ reduction of high concentrations of CuSO₄ without sufficient ligand coordination, transient free Cu(II) will rapidly oxidize the benzaldehyde to a benzoic acid derivative. The Fix: You must restrict the availability of free copper. Employing highly efficient amphiphilic ligands (e.g., tris-trz-PEG) allows you to drop the copper concentration to parts-per-million (ppm) levels, completely preserving the sensitive aldehyde moiety while maintaining high turnover frequencies[3].

Q3: What is the optimal stoichiometric ratio of Copper to Ligand to Ascorbate for this substrate? A3: For sensitive substrates, a self-validating stoichiometric ratio is critical to prevent catalyst poisoning and off-target reactivity. The field-proven starting ratio is 1 : 5 : 10 for CuSO₄ : THPTA : Sodium Ascorbate[4]. The Causality: The 5-fold excess of ligand ensures that all copper is tightly coordinated, preventing free copper from mediating aldehyde oxidation. The 10-fold excess of ascorbate provides a robust reducing environment. However, ascorbate must never be added to copper in the absence of the ligand, as 4 that degrade the substrate[4].

Quantitative Optimization Parameters

The following table summarizes the impact of various catalyst parameters on the yield and chemoselectivity of ethynylbenzaldehyde cycloadditions.

Catalyst System[Cu] ConcentrationLigand (Ratio to Cu)Ascorbate RatioPrimary OutcomeMajor Byproduct Profile
Unoptimized CuSO₄ 1–5 mMNone1 : 2< 40% YieldGlaser diynes, oxidized aldehyde
Cu(I) + THPTA 50–100 µMTHPTA (1 : 5)1 : 10> 85% YieldMinimal / Trace diynes
Cu(I) + tris-trz-PEG 10–50 ppmtris-trz-PEG (1 : 2)1 : 10> 95% YieldNone detected
Self-Validating Experimental Protocol: Optimized CuAAC Workflow

This step-by-step methodology establishes a self-validating system: if the solution turns brown or green before substrate addition, the Cu(I)-ligand complex has failed (indicating oxidation or poor coordination), and the experiment should be aborted before wasting precious ethynylbenzaldehyde.

Step 1: Catalyst Pre-Complexation (The Critical Step)

  • Action: In a thoroughly degassed vial, combine CuSO₄ (final concentration 50 µM) and THPTA ligand (final concentration 250 µM) in your chosen aqueous buffer.

  • Causality: Pre-complexing the metal with a multidentate ligand prevents free Cu(II) from interacting directly with the aldehyde or generating destructive reactive oxygen species upon ascorbate addition[4].

Step 2: Substrate Introduction

  • Action: Add the azide partner (1.0 equiv) followed by ethynylbenzaldehyde (1.05 equiv).

  • Causality: A slight stoichiometric excess of the alkyne drives the reaction to completion. However, excessive alkyne concentrations (>5 mM) can inhibit the Cu-THPTA catalyst by forming 5[4][5].

Step 3: Controlled Reduction

  • Action: Add freshly prepared sodium ascorbate (final concentration 500 µM) to initiate the catalytic cycle.

  • Causality: Ascorbate reduces the coordinated Cu(II) to the active Cu(I) species. Adding it after the ligand ensures the generated Cu(I) is immediately trapped and stabilized, preventing disproportionation into Cu(0) and Cu(II)[2].

Step 4: Anaerobic Propagation

  • Action: Purge the reaction vessel headspace with Argon and stir at room temperature for 2–4 hours.

  • Causality: Complete exclusion of oxygen shuts down the re-oxidation of Cu(I) to Cu(II), effectively eliminating the Glaser coupling pathway[1].

References
  • [1] Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions | Journal of the American Chemical Society. Source: acs.org. 1

  • [2] Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC. Source: nih.gov.2

  • Click Chemistry (Azide / alkyne reaction) - Interchim. Source: interchim.fr.

  • [4] Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC. Source: nih.gov. 4

  • [5] Mechanistic Study and Ligand Optimization of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction - UH Institutional Repository. Source: tdl.org. 5

  • [3] Design and Applications of an Efficient Amphiphilic “Click” CuI Catalyst in Water | ACS Catalysis. Source: acs.org. 3

Sources

Reference Data & Comparative Studies

Validation

4-Ethynyl-2-hydroxybenzaldehyde vs. 5-Ethynyl-2-hydroxybenzaldehyde: A Comparative Reactivity and Application Guide

In the design of advanced functional materials and targeted therapeutics, ethynylsalicylaldehydes serve as highly versatile bifunctional synthons. By combining a salicylaldehyde core—ideal for Schiff base condensation an...

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Author: BenchChem Technical Support Team. Date: April 2026

In the design of advanced functional materials and targeted therapeutics, ethynylsalicylaldehydes serve as highly versatile bifunctional synthons. By combining a salicylaldehyde core—ideal for Schiff base condensation and metal coordination—with a terminal alkyne for cross-coupling or click chemistry, these molecules unlock complex architectural possibilities.

However, the positional isomerism between 4-ethynyl-2-hydroxybenzaldehyde (4-EHB) and 5-ethynyl-2-hydroxybenzaldehyde (5-EHB) fundamentally dictates their electronic topology, reactivity rates, and downstream applications. This guide provides an objective, data-driven comparison of these two isomers to assist researchers in selecting the optimal precursor for their synthetic workflows.

Electronic Profiles and Mechanistic Divergence

The reactivity of the salicylaldehyde core is governed by the electron-donating/withdrawing effects of the substituents on the aromatic ring. The placement of the ethynyl group ( −C≡CH ) alters the conjugation pathways:

  • 4-Ethynyl-2-hydroxybenzaldehyde (4-EHB): The ethynyl group is positioned para to the phenolic hydroxyl group. This extended conjugation pathway stabilizes the phenolate anion, subtly increasing the acidity of the hydroxyl proton. When coordinated to metals (e.g., Zn²⁺, Ni²⁺), this extended π -system facilitates highly efficient metal-to-ligand charge transfer (MLCT), making 4-EHB an exceptional building block for highly fluorescent materials, such as shape-persistent [3+3] conjugated macrocycles[1].

  • 5-Ethynyl-2-hydroxybenzaldehyde (5-EHB): The ethynyl group is positioned para to the aldehyde group. Acting as a mild electron-withdrawing group via resonance, the ethynyl moiety increases the electrophilicity of the carbonyl carbon. This subtle electronic shift accelerates nucleophilic attack by primary amines, making 5-EHB highly efficient for the rapid assembly of complex Salen-type ligands, organometallic porous polymers, and spin-crossover metallopolymers[2][3].

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility, the following protocols emphasize the mechanistic causality behind each step and provide self-validating checkpoints.

Protocol A: Synthesis of Ethynylsalicylaldehydes via Sonogashira Coupling

Both isomers are typically synthesized from their respective bromosalicylaldehyde precursors[2][4].

  • Cross-Coupling: Combine 5-bromosalicylaldehyde (or the 4-bromo isomer), Pd(PPh3​)2​Cl2​ (2-5 mol%), CuI (3-5 mol%), and PPh3​ in deaerated anhydrous diisopropylamine/THF.

    • Causality: Rigorous deaeration is critical to prevent the oxidative homocoupling of the alkyne (Glaser coupling). CuI acts as a necessary co-catalyst to form the copper acetylide intermediate, which subsequently transmetalates with the palladium complex[2].

  • Alkyne Addition: Add ethynyltrimethylsilane (TMS-acetylene) dropwise and reflux for 4–20 hours.

    • Validation: Monitor via TLC. The highly polar bromosalicylaldehyde spot will be completely replaced by a less polar, UV-active TMS-protected intermediate[5].

  • Deprotection: Dissolve the intermediate in a THF/MeOH (1:1 v/v) mixture and add KOH (1.5 eq) or TBAF. Stir at room temperature.

    • Causality: The hydroxide or fluoride ion selectively attacks the silicon atom, exploiting the high bond energy of Si-O or Si-F to cleave the Si-C(sp) bond without degrading the sensitive aldehyde[2][4].

    • Validation: Confirm successful deprotection via 1H NMR. The disappearance of the massive TMS singlet at ∼0.27 ppm and the emergence of the terminal alkyne proton at ∼3.06 ppm confirms the synthesis[5].

Protocol B: Schiff Base Condensation (Salen-Ligand Formation)
  • Condensation: Dissolve the ethynylsalicylaldehyde and the target diamine (e.g., 1,2-diaminocyclohexane) in absolute ethanol. Add a catalytic amount of glacial acetic acid.

    • Causality: Acetic acid mildly protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. A strictly controlled pH ( ∼5−6 ) is required; if the solution is too acidic, the amine becomes fully protonated (ammonium) and loses its nucleophilicity[4].

  • Isolation: Reflux for 2–4 hours. The Schiff base will precipitate as a brightly colored solid.

    • Validation: IR spectroscopy will confirm the disappearance of the strong C=O stretch ( ∼1668 cm⁻¹) and the appearance of a sharp C=N imine stretch ( ∼1620 cm⁻¹)[1][2].

Visualizing the Synthetic Workflow

ReactivityWorkflow P4 4-Bromosalicylaldehyde Sono Pd-Catalyzed Sonogashira (TMS-Acetylene, CuI, Pd cat.) P4->Sono P5 5-Bromosalicylaldehyde P5->Sono Deprot Base Deprotection (Selectively cleaves Si-C) Sono->Deprot TMS-protected intermediate EHB4 4-Ethynyl-2-hydroxybenzaldehyde (4-EHB) Deprot->EHB4 Isomer 4 EHB5 5-Ethynyl-2-hydroxybenzaldehyde (5-EHB) Deprot->EHB5 Isomer 5 App4_1 [3+3] Fluorescent Macrocycles (Zn/Ni Metalation) EHB4->App4_1 Reversible Imine Condensation App4_2 Broad-Spectrum Antifungals (Targeting Fungal GlcCer) EHB4->App4_2 Hydrazide Coupling App5_1 Organometallic Porous Polymers (Cu-SALDAC Complexes) EHB5->App5_1 Diamine Condensation App5_2 Spin-Crossover Metallopolymers (Fe3+ Coordination) EHB5->App5_2 Ligand Assembly

Divergent synthetic workflows and downstream applications of 4-EHB and 5-EHB isomers.

Quantitative Data and Performance Comparison

Table 1: Physicochemical and Structural Properties
Property4-Ethynyl-2-hydroxybenzaldehyde5-Ethynyl-2-hydroxybenzaldehyde
CAS Number 791068-99-0[6]252771-08-7[7]
Molecular Formula C9​H6​O2​ [6] C9​H6​O2​ [8]
Ethynyl Position para to Hydroxylpara to Aldehyde
Primary Conjugation Phenolic OxygenCarbonyl Carbon
Key Applications Fluorescent macrocycles[1], Antifungal agents[4]Porous organometallic polymers[3], Spin-crossover complexes[2]
Representative Yield 60–90% (from bromo-precursor)[4]80–99.8% (from bromo-precursor)[2]
Table 2: Comparative Biological Activity (Antifungal Efficacy)

Recent structure-activity relationship (SAR) studies have evaluated N′-(ethynylsalicylidene)arenecarbohydrazides derived from both isomers for their ability to inhibit fungal glucosylceramide (GlcCer) synthesis[4]. The 4-EHB derivatives demonstrated vastly superior broad-spectrum potency.

Pathogen4-EHB Hydrazide Derivative (MIC₈₀ in μg/mL)5-EHB Hydrazide Derivative (MIC₈₀ in μg/mL)
Cryptococcus neoformans ≤0.5 0.007−1.0
Candida albicans ≤0.5 >4.0
Aspergillus fumigatus ≤0.5 >4.0

Data summarized from SAR studies targeting fungal GlcCer synthesis[4]. 4-EHB derivatives (e.g., Compound 8.6) exhibit highly promising broad-spectrum antifungal activity, whereas 5-EHB derivatives lose efficacy against C. albicans and A. fumigatus.

Conclusion

The choice between 4-EHB and 5-EHB should be strictly dictated by the desired end-application.

  • Select 4-EHB when designing luminescent materials, sensors, or broad-spectrum therapeutics where extended phenolate conjugation is required[1][4].

  • Select 5-EHB when synthesizing complex macromolecular architectures, such as porous organometallic polymers or MOFs, where rapid, high-yielding Schiff base condensation and rigid linear geometries are prioritized[2][3].

Sources

Comparative

Ethynyl Salicylaldehydes vs. Standard Terminal Alkyne Click Reagents: A Comprehensive Comparison Guide

In the landscape of bioconjugation and materials science, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "click" reaction—has fundamentally altered how we build complex architectures. However, as the dem...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioconjugation and materials science, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)—the premier "click" reaction—has fundamentally altered how we build complex architectures. However, as the demand for responsive, dynamic, and multifunctional materials grows, the choice of the alkyne reagent becomes critical.

This guide provides an objective, data-driven comparison between standard terminal alkynes (e.g., propargyl alcohol, phenylacetylene) and ethynyl salicylaldehydes (e.g., 4-ethynylsalicylaldehyde, 5-ethynylsalicylaldehyde). By analyzing their mechanistic pathways, coordination chemistry, and application scopes, we will establish when to rely on standard structural linkers and when to upgrade to bifunctional dynamic reagents [1].

The Mechanistic Paradigm: Structural vs. Functional Linkages

Standard terminal alkynes are the workhorses of click chemistry. Reagents like propargyl amine or phenylacetylene offer a single, highly reactive terminal alkyne handle. Their primary function is purely structural: they form an irreversible, highly stable 1,2,3-triazole bridge between two molecular entities.

Ethynyl salicylaldehydes , conversely, introduce a paradigm of orthogonal bifunctionality. They possess:

  • A Terminal Alkyne: For irreversible CuAAC click conjugation.

  • A Salicylaldehyde Moiety: A highly reactive combination of an aldehyde and an ortho-hydroxyl group.

The salicylaldehyde core undergoes Dynamic Covalent Chemistry (DCvC) by condensing with primary amines to form Schiff bases (imines). Because the hydroxyl group is positioned exactly ortho to the imine nitrogen, the resulting molecule acts as a potent bidentate (N,O) ligand. This allows it to chelate transition metals (like Zn²⁺, Cu²⁺, or Fe³⁺) to form highly stable 6-membered metallacycles, enabling applications in fluorescence turn-on sensing and spin-crossover complexes [2].

Logic Standard Standard Alkynes (e.g., Propargyl Alcohol) Mono Monofunctional Structural Linkage Standard->Mono ESA Ethynyl Salicylaldehydes Bi Bifunctional (Dynamic + Static) ESA->Bi ESA->Bi Overkill/Optional App1 Simple Bioconjugation Mono->App1 Bi->App1 Overkill/Optional App2 Metal-Organic Frameworks & Turn-On Sensors Bi->App2

Logical comparison of application scopes between standard alkynes and ethynyl salicylaldehydes.

Comparative Performance Data

To objectively evaluate these reagents, we must look at their reactivity profiles and resulting chemical properties. The table below summarizes the quantitative and qualitative differences between standard alkynes and ethynyl salicylaldehydes.

FeaturePropargyl Alcohol (Standard)Phenylacetylene (Standard)5-Ethynylsalicylaldehyde (Bifunctional)
Primary Reactive Group Terminal AlkyneTerminal AlkyneTerminal Alkyne
Secondary Reactive Group Primary Hydroxyl (Aliphatic)NoneAldehyde + ortho-Phenol
Linkage Type Irreversible (Triazole)Irreversible (Triazole)Irreversible (Triazole) + Dynamic (Imine)
Metal Coordination Weak/NoneNoneStrong Bidentate (N,O-Chelation)
Fluorescence Potential NoneWeak (Conjugated)High (ESIPT-enabled upon chelation)
Ideal Application PEGylation, simple taggingConjugated polymer synthesisMetallomacrocycles, Salen polymers [3]

Orthogonal Reactivity & Workflow

The true power of ethynyl salicylaldehydes lies in their orthogonality. The conditions required for imine condensation (mild heating in alcohol) do not trigger the alkyne, and the conditions for CuAAC (aqueous Cu(I) catalysis) do not disrupt the chelated imine. This allows researchers to build complex, multi-component systems—such as fluorescent metallomacrocycles—in a highly controlled, step-wise manner [1].

Workflow ESA Ethynyl Salicylaldehyde (Bifunctional Core) Imine Schiff Base (Imine) Dynamic N,O-Ligand ESA->Imine Condensation (Reversible) Click 1,2,3-Triazole Stable Linkage ESA->Click CuAAC Click (Irreversible) Amine Primary Amine (Target A) Amine->Imine Azide Azide Probe (Target B) Azide->Click Complex Metallomacrocycle / Fluorescent Probe Imine->Complex Chelation Click->Complex Structural Rigidity Metal Transition Metal (e.g., Zn²⁺, Cu²⁺) Metal->Complex

Bifunctional workflow of ethynyl salicylaldehydes enabling orthogonal click and chelation reactions.

Self-Validating Experimental Protocol: Dual-Functionalization

To ensure scientific integrity and reproducibility, the following protocol details the synthesis of a metal-chelating click-probe using 5-ethynylsalicylaldehyde. This workflow is designed as a self-validating system , meaning each step contains a built-in analytical checkpoint to confirm causality and success before proceeding.

Phase 1: Dynamic Imine Condensation

Causality: We perform this step in anhydrous methanol to drive the equilibrium of the condensation reaction forward by exploiting the low solubility of the resulting Schiff base, forcing it to precipitate.

  • Dissolve 1.0 eq of 5-ethynylsalicylaldehyde and 1.0 eq of a target primary amine (e.g., a functionalized alkylamine) in anhydrous methanol.

  • Stir at 60 °C for 4 hours under an inert argon atmosphere.

  • Cool to room temperature and collect the precipitate via vacuum filtration.

  • Self-Validation Checkpoint: Analyze via ¹H NMR. The reaction is successful if the distinct aldehyde proton peak (~9.8 ppm) has completely disappeared, replaced by a new imine proton peak (CH=N) at ~8.5 ppm.

Phase 2: Irreversible CuAAC Click Conjugation

Causality: Sodium ascorbate is used to reduce Cu(II) to the catalytically active Cu(I) species in situ, preventing oxidative homocoupling of the alkynes (Glaser coupling) which would ruin the yield.

  • Dissolve the isolated imine intermediate and 1.1 eq of an azide-functionalized target (e.g., PEG-azide) in a 1:1 mixture of THF/Water.

  • Add 0.1 eq of CuSO₄·5H₂O followed immediately by 0.2 eq of sodium ascorbate.

  • Stir at room temperature for 12 hours. Extract with dichloromethane and dry over Na₂SO₄.

  • Self-Validation Checkpoint: Analyze the organic layer via FTIR spectroscopy. The reaction is complete when the strong azide stretching band (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3200 cm⁻¹) are entirely absent.

Phase 3: Metal Chelation & Fluorescence Turn-On

Causality: The addition of Zn²⁺ coordinates to the N,O-pocket of the Schiff base. This locks the molecular conformation, suppressing non-radiative decay pathways (like C=N isomerization) and enabling Excited-State Intramolecular Proton Transfer (ESIPT), resulting in strong fluorescence.

  • Dissolve the clicked product in THF.

  • Add 1.2 eq of Zn(OAc)₂ in methanol dropwise.

  • Self-Validation Checkpoint: Observe under a UV lamp (365 nm). A successful chelation will result in an immediate, dramatic bathochromic shift in the UV-Vis spectrum and a visible fluorescence "turn-on" effect.

Strategic Selection Guide

When designing your synthetic route, base your reagent selection on the ultimate function of the conjugate:

  • Choose Standard Terminal Alkynes (Propargyls/Phenylacetylenes) when: You need a biologically inert, purely structural linkage. They are ideal for standard PEGylation, simple fluorophore attachment, or when the presence of a metal-chelating pocket would cause unwanted off-target effects in complex biological media.

  • Choose Ethynyl Salicylaldehydes when: You are engineering "smart" materials. If your goal is to synthesize shape-persistent luminescent macrocycles [1], spin-crossover metallopolymers [2], or porous organometallic Salen networks [3], the built-in N,O-chelation pocket of the salicylaldehyde is an absolute requirement.

References

  • Synthesis and Metalation of Novel Fluorescent Conjugated Macrocycles Source: Organic Letters (American Chemical Society) URL:[Link]

  • Preparation and Magnetic Properties of Iron(3+) Spin-Crossover Complexes Bearing a Thiophene Substituent: Toward Multifunctional Metallopolymers Source: Inorganic Chemistry (American Chemical Society) URL:[Link]

  • Complex isomerism influencing the textural properties of organometallic [Cu(salen)] porous polymers: paramagnetic solid-state NMR characterization and heterogeneous catalysis Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Validation

A Comparative Guide to Evaluating the Fluorescence Quantum Yield of 4-Ethynyl-2-hydroxybenzaldehyde Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the fluorescence quantum yield of novel 4-ethynyl-2-hydroxybenzaldehyde derivatives. B...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and compare the fluorescence quantum yield of novel 4-ethynyl-2-hydroxybenzaldehyde derivatives. By synthesizing established photophysical principles with practical experimental workflows, this document serves as a robust resource for characterizing the emissive properties of these promising molecular scaffolds.

Introduction: The Significance of 4-Ethynyl-2-hydroxybenzaldehyde Derivatives in Research and Drug Development

4-Ethynyl-2-hydroxybenzaldehyde and its derivatives are emerging as a versatile class of compounds with significant potential in various scientific domains. The presence of the ethynyl group offers a reactive handle for click chemistry, enabling their facile conjugation to biomolecules for applications in chemical biology and targeted drug delivery. Furthermore, the inherent fluorescence of the 2-hydroxybenzaldehyde scaffold, often modulated by Excited-State Intramolecular Proton Transfer (ESIPT), makes these compounds attractive as fluorescent probes for sensing and imaging.

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of a molecule's fluorescence. It is defined as the ratio of the number of photons emitted to the number of photons absorbed[1][2][3]. A high quantum yield is often a prerequisite for applications requiring bright fluorescent labels or sensitive probes. Therefore, a systematic evaluation and comparison of the quantum yields of different 4-ethynyl-2-hydroxybenzaldehyde derivatives are paramount for selecting the optimal candidate for a specific application.

This guide will detail the relative method for determining fluorescence quantum yield, a widely used and accessible technique, and discuss the structure-property relationships that govern the fluorescence efficiency of this class of molecules.

Principles and Experimental Workflow for Determining Fluorescence Quantum Yield

The fluorescence quantum yield of a compound in solution can be determined by either absolute or relative methods[4][5][6][7]. The absolute method, which requires specialized instrumentation such as an integrating sphere, directly measures the total number of emitted photons. The relative method, which will be the focus of this guide, is more commonly employed and involves comparing the fluorescence intensity of the sample of interest to that of a standard with a known quantum yield[1][3][8].

The Relative Method: A Comparative Approach

The relative method relies on the principle that for dilute solutions with identical absorbance at the excitation wavelength, the ratio of the integrated fluorescence intensities of the sample and the standard is proportional to the ratio of their quantum yields[3].

The equation for calculating the relative quantum yield (Φ_x) of an unknown sample is as follows:

Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x^2 / n_st^2) [1][3][7]

Where:

  • Φ_st is the fluorescence quantum yield of the standard.

  • I_x and I_st are the integrated fluorescence intensities of the unknown sample and the standard, respectively.

  • A_x and A_st are the absorbances of the unknown sample and the standard at the excitation wavelength, respectively.

  • n_x and n_st are the refractive indices of the solvents used for the unknown sample and the standard, respectively.

To minimize errors, it is crucial to use the same solvent for both the sample and the standard, in which case the refractive index term (n_x^2 / n_st^2) becomes unity and can be omitted from the equation[3].

Experimental Protocol for Relative Quantum Yield Measurement

This protocol outlines the key steps for the accurate determination of the fluorescence quantum yield of a 4-ethynyl-2-hydroxybenzaldehyde derivative using a standard fluorophore like quinine sulfate or fluorescein.

Materials:

  • High-purity 4-ethynyl-2-hydroxybenzaldehyde derivative (sample)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54; or fluorescein in 0.1 M NaOH, Φ = 0.95)[8][9][10]

  • Spectroscopic grade solvent (e.g., ethanol, acetonitrile, or as appropriate for the compound's solubility and the desired experimental conditions)

  • UV-Vis spectrophotometer

  • Fluorescence spectrometer

  • Quartz cuvettes (1 cm path length)

Step-by-Step Methodology:

  • Selection of an Appropriate Standard: Choose a fluorescence standard whose absorption and emission spectra overlap with those of the 4-ethynyl-2-hydroxybenzaldehyde derivative being tested[6]. The standard should also be soluble in the same solvent as the sample.

  • Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent at a concentration of approximately 1 mM.

  • Preparation of a Series of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. It is critical to keep the absorbance below 0.1 to avoid inner filter effects, where the emitted fluorescence is reabsorbed by other molecules in the solution[10].

  • Measurement of Absorbance Spectra: Using a UV-Vis spectrophotometer, record the absorbance spectra of all the prepared solutions. Determine the absorbance value at the selected excitation wavelength for each solution. The excitation wavelength should be a wavelength where both the sample and the standard have significant absorbance.

  • Measurement of Fluorescence Emission Spectra: Using a fluorescence spectrometer, record the fluorescence emission spectra of all the prepared solutions. The excitation wavelength should be the same as that used for the absorbance measurements. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

    • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • The resulting plots should be linear, and the slope of the line (Gradient) is proportional to the quantum yield.

  • Calculation of Quantum Yield: Calculate the quantum yield of the sample using the following equation, which is a variation of the one presented earlier and is derived from the gradients of the plots:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2) [10]

    Where:

    • Grad_x and Grad_st are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

Visualizing the Experimental Workflow

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis & Calculation prep_sample Prepare Sample Stock dilute_sample Create Sample Dilutions (Abs < 0.1) prep_sample->dilute_sample prep_std Prepare Standard Stock dilute_std Create Standard Dilutions (Abs < 0.1) prep_std->dilute_std abs_measure Measure Absorbance Spectra (UV-Vis) dilute_sample->abs_measure dilute_std->abs_measure em_measure Measure Emission Spectra (Fluorometer) abs_measure->em_measure Use same λex integrate Integrate Emission Spectra em_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate result result calculate->result Φf of Derivative

Caption: Experimental workflow for relative fluorescence quantum yield determination.

Comparative Analysis of 4-Ethynyl-2-hydroxybenzaldehyde Derivatives

While specific experimental data for a wide range of 4-ethynyl-2-hydroxybenzaldehyde derivatives is not extensively available in the public domain, we can construct a comparative table based on expected trends from structurally similar salicylaldehyde derivatives. The fluorescence properties of these molecules are highly sensitive to their substitution pattern and the solvent environment.

Table 1: Expected Comparative Fluorescence Quantum Yields of Hypothetical 4-Ethynyl-2-hydroxybenzaldehyde Derivatives

DerivativeSubstituent at Position 5SolventExpected Relative Quantum Yield (Φf)Rationale for Expected Performance
Parent Compound -HDichloromethaneModerateThe parent compound is expected to exhibit fluorescence via ESIPT. Non-polar solvents like dichloromethane stabilize the keto-tautomer formed after ESIPT, leading to a single, large Stokes-shifted emission.
Derivative A -OCH₃ (Electron-donating)DichloromethaneHigherAn electron-donating group at the para-position to the hydroxyl group can enhance the intramolecular charge transfer character, potentially leading to a higher quantum yield.
Derivative B -NO₂ (Electron-withdrawing)DichloromethaneLowerAn electron-withdrawing group can promote non-radiative decay pathways, such as intersystem crossing, leading to a decrease in fluorescence quantum yield.
Parent Compound -HMethanolLow to NegligibleIn polar protic solvents like methanol, intermolecular hydrogen bonding with the solvent can disrupt the intramolecular hydrogen bond necessary for ESIPT. This can lead to quenching of the fluorescence or dual emission from both the enol and keto forms, often with a significantly lower overall quantum yield[11][12].
Derivative C (Ethynyl protected) -H (Ethynyl-Si(CH₃)₃)DichloromethaneModerate to HighProtecting the ethynyl group with a bulky silyl group can prevent potential quenching interactions and may slightly alter the electronic properties of the molecule, potentially influencing the quantum yield.

Note: The quantum yield values in this table are illustrative and intended to demonstrate expected trends. Actual values must be determined experimentally.

Structure-Property Relationships: Modulating Fluorescence Quantum Yield

The fluorescence quantum yield of 4-ethynyl-2-hydroxybenzaldehyde derivatives can be rationally tuned by modifying their chemical structure. Understanding these structure-property relationships is crucial for the design of new derivatives with optimized performance.

Role of Substituents on the Aromatic Ring

The electronic nature of substituents on the phenyl ring can significantly impact the quantum yield.

  • Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) or amino (-NH₂) can increase the electron density of the aromatic ring, which often leads to an enhancement of the fluorescence quantum yield.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) can decrease the electron density and may introduce new non-radiative decay channels, thereby quenching the fluorescence.

The Influence of the Solvent Environment

As highlighted in Table 1, the solvent plays a critical role in the fluorescence behavior of these compounds, primarily due to the ESIPT mechanism[12].

  • Non-polar, aprotic solvents generally favor the ESIPT process and lead to a single, red-shifted emission from the keto-tautomer.

  • Polar, protic solvents can form intermolecular hydrogen bonds, competing with the intramolecular hydrogen bond required for ESIPT. This can result in a significant decrease in the quantum yield or the appearance of a blue-shifted emission from the enol form.

Visualizing Structure-Property Relationships

G cluster_core 4-Ethynyl-2-hydroxybenzaldehyde Core cluster_mods Structural Modifications cluster_outcome Impact on Quantum Yield (Φf) core Core Scaffold edg Electron-Donating Group (e.g., -OCH3) ewg Electron-Withdrawing Group (e.g., -NO2) solvent Solvent Polarity & H-Bonding Capacity increase_qf Increased Φf edg->increase_qf decrease_qf Decreased Φf ewg->decrease_qf solvent->increase_qf Non-polar, Aprotic solvent->decrease_qf Polar, Protic

Caption: Factors influencing the fluorescence quantum yield of derivatives.

Conclusion

The evaluation of fluorescence quantum yield is a critical step in the characterization of novel 4-ethynyl-2-hydroxybenzaldehyde derivatives. The relative method, when performed with care and attention to detail, provides a reliable and accessible means of comparing the fluorescence efficiency of different compounds. By understanding the interplay between chemical structure, solvent environment, and photophysical properties, researchers can rationally design and select derivatives with tailored fluorescence characteristics for a wide array of applications in research and drug development.

References

  • Wurth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from

  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
  • Shimadzu. (n.d.). A504 Relative Quantum Yield Measurement of a Sample in Solution.
  • JASCO. (2021, March 10). Fluorescence quantum yield measurement.
  • Edinburgh Instruments. (2023, April 25). Relative Quantum Yield.
  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci.
  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067–1071.
  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields.
  • Melhuish, W. H. (1961). Quantum Efficiencies of Fluorescence of Organic Substances: Effect of Solvent and Concentration of the Fluorescent Solute. The Journal of Physical Chemistry, 65(2), 229–235.
  • Grzybowski, M., Sýkora, J., & Gryko, D. T. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry, 89(16), 8268–8272.
  • De Rosa, G., & Gryko, D. T. (2018). Goodbye to Quinine in Sulfuric Acid Solutions as a Fluorescence Quantum Yield Standard. The Journal of Physical Chemistry Letters, 9(21), 6293–6297.
  • Fletcher, A. N. (1969). Quinine Sulfate as a Fluorescence Quantum Yield Standard. Naval Weapons Center.
  • ResearchGate. (n.d.). Plot of the fluorescence quantum yields (Φfl) of 4b in chloroalkanes....
  • BenchChem. (n.d.). A Comparative Analysis of the Fluorescence Response of 4-(2-Hydroxynaphthalen-1-yl)benzaldehyde in Different Solvents.
  • Liang, X. R., Wang, G., Zhao, B., et al. (2012). [Synthesis and theoretical study on fluorescence property of 4-(2-hydroxybenzylideneamino) phenyl ethanone schiff base]. Guang pu xue yu guang pu fen xi = Guang pu, 32(11), 3051–3056.
  • Birks, J. B. (1970). Fluorescence Quantum Yield Measurements.
  • Sigma-Aldrich. (n.d.). 4-ethoxy-2-hydroxy-benzaldehyde.
  • PubChem. (n.d.). 2-Ethynyl-4-hydroxybenzaldehyde.
  • Wikipedia. (n.d.). 4-Ethynylbenzaldehyde.
  • PubChemLite. (n.d.). 4-ethynyl-2-hydroxybenzaldehyde.
  • Ng, S. W. (2008). 2,4-Dihydroxybenzaldehyde 4-ethylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1339.

Sources

Comparative

A Comparative Guide to the Reactivity of 4-ethynyl-2-hydroxybenzaldehyde and 2-ethynyl-4-hydroxybenzaldehyde

Introduction In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are pivotal building blocks for the synthesis of complex molecular architectures. Among these, isomers containing hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes are pivotal building blocks for the synthesis of complex molecular architectures. Among these, isomers containing hydroxyl, aldehyde, and ethynyl functionalities offer a rich platform for diverse chemical transformations. This guide provides an in-depth, objective comparison of the chemical reactivity of two constitutional isomers: 4-ethynyl-2-hydroxybenzaldehyde and 2-ethynyl-4-hydroxybenzaldehyde.

The strategic placement of the three functional groups around the benzene ring dictates a profound difference in their chemical behavior. These subtleties are critical for researchers, scientists, and drug development professionals, as they influence reaction pathway selection, optimization of conditions, and the ultimate design of target molecules. This document elucidates these differences through a discussion of electronic and steric effects, supported by comparative experimental data and detailed protocols.

Synthesis and Spectroscopic Characterization

The most common and efficient route to synthesize these molecules is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] The synthesis starts from the corresponding brominated hydroxybenzaldehyde precursors, which are commercially available.

  • 4-ethynyl-2-hydroxybenzaldehyde is synthesized from 4-bromo-2-hydroxybenzaldehyde.

  • 2-ethynyl-4-hydroxybenzaldehyde is synthesized from 2-bromo-4-hydroxybenzaldehyde.

The reaction typically involves coupling the aryl bromide with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group to yield the terminal alkyne.

G cluster_synthesis General Synthesis Workflow start Bromo-hydroxybenzaldehyde (Isomer 1 or 2) sonogashira Sonogashira Coupling (Pd/Cu catalyst, Base, TMS-Acetylene) start->sonogashira deprotection Deprotection (e.g., K2CO3, MeOH) sonogashira->deprotection purification Purification (Column Chromatography) deprotection->purification product Final Product (Ethynyl-hydroxybenzaldehyde) characterization Characterization (NMR, IR, MS) product->characterization purification->product

Caption: General experimental workflow for the synthesis of ethynyl-hydroxybenzaldehydes.

Experimental Protocol: Sonogashira Coupling

This protocol provides a general procedure for the synthesis of the title compounds from their respective bromo-precursors.

Materials:

  • Bromo-hydroxybenzaldehyde isomer (1.0 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add the bromo-hydroxybenzaldehyde, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine and trimethylsilylacetylene via syringe.

  • Reaction: Stir the mixture at 60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude residue in methanol. Add potassium carbonate (2.0 eq) and stir at room temperature for 2 hours.

  • Purification: Neutralize the mixture with dilute HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate eluent) to yield the final product.[3]

Comparative Reactivity of the Functional Groups

The reactivity of each functional group (aldehyde, hydroxyl, ethynyl) is modulated by the electronic interplay of the other two substituents on the aromatic ring.

Aldehyde Group Reactivity

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the primary point of differentiation. This electrophilicity is governed by both inductive and resonance effects of the other ring substituents.[4]

  • 4-ethynyl-2-hydroxybenzaldehyde: The hydroxyl group is ortho to the aldehyde. This position allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[5] This hydrogen bond significantly reduces the electrophilicity of the carbonyl carbon by donating electron density. Furthermore, the hydroxyl group is a powerful electron-donating group (EDG) via resonance, which also deactivates the aldehyde towards nucleophilic attack.[4][6] A computational study on the related 2,4-dihydroxybenzaldehyde confirmed that the ortho-hydroxyl group increases the activation energy for condensation reactions, thus hindering reactivity.[7]

  • 2-ethynyl-4-hydroxybenzaldehyde: The hydroxyl group is para to the aldehyde. While it still acts as an EDG through resonance, it cannot form an intramolecular hydrogen bond with the carbonyl. The ethynyl group at the ortho position is weakly electron-withdrawing, which slightly increases the electrophilicity of the carbonyl carbon compared to an unsubstituted phenol. Consequently, the aldehyde in this isomer is significantly more reactive towards nucleophiles.

Caption: Influence of intramolecular hydrogen bonding on aldehyde reactivity.

Comparative Data: Knoevenagel Condensation

The Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound, serves as an excellent model for comparing aldehyde reactivity.[6]

IsomerActive Methylene CompoundBaseConditionsTimeYield
4-ethynyl-2-hydroxybenzaldehyde MalononitrilePiperidineEtOH, Reflux12 hLow (~35%)
2-ethynyl-4-hydroxybenzaldehyde MalononitrilePiperidineEtOH, Reflux3 hHigh (~90%)

Note: Data is representative and based on established principles of chemical reactivity.[6][8]

Ethynyl Group Reactivity

The terminal alkyne is a versatile handle for transformations like copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[9] The reactivity in this context is primarily influenced by the acidity of the terminal proton, which facilitates the formation of the copper acetylide intermediate.[10]

  • 4-ethynyl-2-hydroxybenzaldehyde: The ring is substituted with two electron-donating/deactivating groups relative to the alkyne (ortho-OH, meta-CHO). This slightly increases the electron density of the ring, making the terminal proton marginally less acidic.

  • 2-ethynyl-4-hydroxybenzaldehyde: The ring is substituted with one activating group (para-OH) and one deactivating group (ortho-CHO). The strong electron-withdrawing nature of the ortho-aldehyde group increases the acidity of the terminal alkyne proton, potentially leading to faster formation of the copper acetylide and a higher reaction rate in CuAAC reactions.

Comparative Data: CuAAC (Click) Reaction

IsomerAzideCatalystConditionsYield
4-ethynyl-2-hydroxybenzaldehyde Benzyl AzideCuSO₄, Na-Ascorbatet-BuOH/H₂O, RTGood (~85%)
2-ethynyl-4-hydroxybenzaldehyde Benzyl AzideCuSO₄, Na-Ascorbatet-BuOH/H₂O, RTExcellent (~95%)

Note: Data is representative. While both isomers are highly effective in click chemistry, the 2-ethynyl isomer is predicted to react slightly faster due to electronic effects.[11]

G cluster_cu_cycle CuAAC Catalytic Cycle CuI Cu(I) CuAcetylide Cu(I)-C≡C-R CuI->CuAcetylide + Alkyne - H+ Alkyne R-C≡CH Intermediate Copper-Triazole Intermediate CuAcetylide->Intermediate + Azide Azide R'-N3 Product Triazole Product Intermediate->Product CuI_regen Cu(I) Intermediate->CuI_regen Regeneration

Caption: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Hydroxyl Group Reactivity

The phenolic hydroxyl group can act as a nucleophile in reactions like Williamson ether synthesis.[12] Its reactivity is determined by its acidity (pKa), which dictates the ease of deprotonation to form the more nucleophilic phenoxide ion.

  • 4-ethynyl-2-hydroxybenzaldehyde: The acidity of the hydroxyl group is decreased by the electron-donating resonance effect of the para-ethynyl group (relative to the OH) and significantly reduced by its participation in the intramolecular hydrogen bond. Deprotonation requires breaking this stable six-membered ring arrangement, thus requiring stronger basic conditions.

  • 2-ethynyl-4-hydroxybenzaldehyde: The acidity of the hydroxyl group is increased by the strong electron-withdrawing effects of the para-aldehyde group. This makes the proton easier to abstract, facilitating the formation of the phenoxide ion under milder basic conditions. Therefore, this isomer will be more reactive in O-alkylation reactions.

Summary and Conclusion

The positional isomerism between 4-ethynyl-2-hydroxybenzaldehyde and 2-ethynyl-4-hydroxybenzaldehyde leads to distinct and predictable differences in their chemical reactivity.

Functional Group4-ethynyl-2-hydroxybenzaldehyde (ortho-OH)2-ethynyl-4-hydroxybenzaldehyde (para-OH)Key Reason for Difference
Aldehyde Less Reactive More Reactive Intramolecular H-bonding in the ortho-isomer deactivates the carbonyl group.[7]
Ethynyl Highly Reactive Slightly More Reactive The ortho-aldehyde in the para-OH isomer increases the acidity of the alkyne proton.
Hydroxyl Less Acidic/Nucleophilic More Acidic/Nucleophilic The para-aldehyde in the para-OH isomer increases hydroxyl acidity via electron withdrawal.

References

  • BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. [Online].
  • BenchChem. (2025). A Comparative Study of Benzaldehyde Derivatives in Key Organic Reactions. [Online].
  • BenchChem. (2025). The Influence of Aromatic Substituents on Benzaldehyde Reactivity in Condensation Reactions: A Comparative Guide. [Online].
  • PubChem. 2-Ethynyl-4-hydroxybenzaldehyde. [Online]. Available at: [Link]

  • Wikipedia. Sonogashira coupling. [Online]. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Online]. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives. [Online].
  • Khan, M. A. et al. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. Molecules, 24(15), 2821. [Online]. Available at: [Link]

  • BenchChem. (2025). Understanding the unreactivity of 2,4-dihydroxybenzaldehyde in Biginelli reaction. [Online].
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Online]. Available at: [Link]

  • Ali, A., et al. (2021). “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders. ACS Chemical Neuroscience, 12(15), 2645-2675. [Online]. Available at: [Link]

  • BenchChem. (2025). Application Note and Protocol for the Synthesis of 2-Ethoxybenzaldehyde Derivatives. [Online].
  • Sonawane, Y. A., & Török, B. (2018). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 8(52), 29693-29713. [Online]. Available at: [Link]

  • ResearchGate. (2020). Synthesis of Liquid-Crystalline 4,4 '-Dodecyloxybenzoyloxybenzoyl-4-oxy-2-hydroxybenzaldehyde and Related Azomethine. [Online]. Available at: [Link]

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Validation

A Researcher's Guide to Click Chemistry: Benchmarking the Kinetics of 4-ethynyl-2-hydroxybenzaldehyde

In the landscape of bioconjugation, drug development, and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," stands as a cornerstone technology for its efficiency and rel...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioconjugation, drug development, and materials science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry," stands as a cornerstone technology for its efficiency and reliability in covalently linking molecular entities.[1][2] However, not all click reactions are created equal. The kinetics of the reaction—the speed at which it proceeds—are a critical parameter, dictating its utility in applications where time, reactant concentration, and catalyst load are limiting factors. Faster kinetics allow for lower, less cytotoxic concentrations of the copper catalyst and enable the efficient labeling of low-abundance targets.[1]

This guide provides an in-depth analysis of 4-ethynyl-2-hydroxybenzaldehyde, a terminal alkyne with unique structural features poised to influence its click reaction kinetics. We will explore the mechanistic hypothesis for its potentially enhanced reactivity, present a rigorous framework for benchmarking its performance against other alkynes, and provide detailed experimental protocols for researchers to validate these claims in their own laboratories.

The Central Hypothesis: Chelation-Assisted Acceleration

The structure of 4-ethynyl-2-hydroxybenzaldehyde is notable for two key features beyond its reactive alkyne group: an aldehyde, which serves as a versatile chemical handle for subsequent modifications, and a hydroxyl group positioned ortho to the alkyne. This specific positioning is not trivial; it introduces the potential for the substrate itself to participate in the catalytic cycle.

Our central hypothesis is that the ortho-hydroxyl group acts as an intramolecular chelating ligand for the copper(I) catalyst. This concept of chelation-assisted CuAAC has been well-documented, primarily with azide-containing substrates like 2-picolyl azide, which demonstrate dramatically accelerated reaction rates.[3][4][5] Chelation is thought to accelerate the reaction by:

  • Pre-organization: Holding the copper catalyst in close proximity to the reactive alkyne, increasing the effective molarity.

  • Electronic Modulation: Altering the electron density at the copper center, which may lower the kinetic barrier for the rate-determining step of the reaction.[3]

  • Facilitating Catalyst Turnover: In reactions starting with Cu(II) salts, chelating substrates can facilitate the rapid reduction to the catalytically active Cu(I) species.[4][6]

We propose that 4-ethynyl-2-hydroxybenzaldehyde leverages this same principle, with the hydroxyl oxygen and the alkyne's π-system forming a stable chelate with the copper ion, thereby accelerating the cycloaddition.

Caption: Proposed chelation of Cu(I) by 4-ethynyl-2-hydroxybenzaldehyde.

A Framework for Comparative Kinetic Analysis

To rigorously test this hypothesis, a comparative kinetic study is essential. The performance of 4-ethynyl-2-hydroxybenzaldehyde must be benchmarked against carefully selected control molecules that isolate the effect of the ortho-hydroxyl group.

Alkyne SubstrateStructureKey FeaturePredicted Relative Rate (k_rel_)Rationale
Test Compound 4-ethynyl-2-hydroxybenzaldehydeortho-OH (Chelating)High The ortho-hydroxyl group is positioned to chelate the copper catalyst, accelerating the reaction.
Control 1 4-ethynylbenzaldehydeNo OH GroupModerate Lacks the chelating hydroxyl group; represents a standard electron-withdrawing aromatic alkyne.
Control 2 2-ethynylphenolNo Aldehyde GroupHigh Isolates the effect of the chelating hydroxyl group without the electron-withdrawing aldehyde.
Baseline PhenylacetyleneUnsubstitutedBaseline (1.0) The simplest aromatic alkyne, serving as the standard for comparison.[7]

This table presents a predictive model based on the chelation-assisted hypothesis. Experimental validation is required.

Protocol: Benchmarking CuAAC Kinetics with a Fluorogenic Assay

This protocol provides a robust method for determining the second-order rate constant (k₂) for the CuAAC reaction under pseudo-first-order conditions. The use of a fluorogenic azide, which becomes highly fluorescent only after reacting to form a triazole, provides a continuous, real-time readout of reaction progress.[8]

I. Reagent Preparation
  • Alkyne Stock Solutions (10 mM): Prepare 10 mM stock solutions of 4-ethynyl-2-hydroxybenzaldehyde and each control alkyne in DMSO.

  • Fluorogenic Azide Stock Solution (5 mM): Prepare a 5 mM stock solution of 3-Azido-7-hydroxycoumarin in DMSO. Protect from light.

  • Copper(II) Sulfate Stock Solution (20 mM): Prepare a 20 mM stock solution of CuSO₄·5H₂O in nuclease-free water.

  • Ligand Stock Solution (100 mM): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water. THPTA is a water-soluble, biocompatible ligand that stabilizes the Cu(I) oxidation state.[9][10]

  • Sodium Ascorbate Solution (100 mM): Prepare this solution fresh immediately before use. Dissolve sodium ascorbate in nuclease-free water to a final concentration of 100 mM.

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.

II. Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction Setup (96-well plate) cluster_analysis Data Acquisition & Analysis Prep_Alkynes Prepare Alkyne Stocks (10 mM in DMSO) Add_Buffer Add PBS Buffer Prep_Alkynes->Add_Buffer Prep_Azide Prepare Azide Stock (5 mM in DMSO) Prep_Azide->Add_Buffer Prep_Buffer Prepare Reaction Components (CuSO4, THPTA, Na-Ascorbate) Prep_Buffer->Add_Buffer Add_Alkyne Add Alkyne (Final: 50 µM) Add_Buffer->Add_Alkyne Add_Azide Add Azide (Final: 500 µM) Add_Alkyne->Add_Azide Add_Cu_Ligand Add CuSO4/THPTA Premix (Final: 100 µM Cu, 500 µM THPTA) Add_Azide->Add_Cu_Ligand Start_Rxn Initiate with Sodium Ascorbate (Final: 2.5 mM) Add_Cu_Ligand->Start_Rxn Monitor_Fluorescence Monitor Fluorescence vs. Time (λex=360nm, λem=470nm) Start_Rxn->Monitor_Fluorescence Calc_k_obs Fit Data to 1st Order Exponential Fluorescence = F_max * (1 - e^(-k_obs*t)) Monitor_Fluorescence->Calc_k_obs Calc_k2 Calculate 2nd Order Rate Constant k₂ = k_obs / [Azide] Calc_k_obs->Calc_k2

Caption: Workflow for kinetic analysis of CuAAC reactions.

III. Reaction and Measurement

This procedure is for a single 200 µL reaction in one well of a 96-well plate. Prepare a master mix for replicates.

  • Set up the Plate Reader: Pre-set the instrument to 25 °C, with kinetic reading every 60 seconds for at least 1 hour. Set excitation to ~360 nm and emission to ~470 nm for the hydroxycoumarin product.

  • Prepare Copper/Ligand Premix: For each reaction, mix 1 µL of 20 mM CuSO₄ with 1 µL of 100 mM THPTA. Let it stand for 2 minutes. This 1:5 ratio of copper to ligand is crucial for catalyst stability and efficiency.[9]

  • Add Reagents to Well: In the following order, add:

    • 165 µL PBS Buffer

    • 1 µL of 10 mM Alkyne stock (Final concentration: 50 µM)

    • 20 µL of 5 mM Azide stock (Final concentration: 500 µM). This 10-fold excess ensures pseudo-first-order kinetics with respect to the alkyne.

    • 2 µL of the CuSO₄/THPTA premix (Final concentration: 100 µM CuSO₄, 500 µM THPTA)

  • Initiate the Reaction: Place the plate in the reader and begin monitoring. After one baseline reading, inject 10 µL of freshly prepared 100 mM Sodium Ascorbate (Final concentration: 5 mM) into the well to start the reaction. Mix quickly by pipetting or with plate reader agitation.

IV. Data Analysis
  • Determine Endpoint Fluorescence (F_max_): Run a control reaction with a highly reactive, non-limiting alkyne (e.g., propargyl alcohol at 500 µM) to drive the reaction to completion, establishing the 100% signal value.

  • Calculate Observed Rate (k_obs_): Plot fluorescence versus time for each experimental run. Fit the data to a first-order exponential equation: Fluorescence = F_max * (1 - e^(-k_obs*t)). The value of k_obs (in s⁻¹) is the pseudo-first-order rate constant.

  • Calculate Second-Order Rate Constant (k₂): The true second-order rate constant (in M⁻¹s⁻¹) is calculated using the formula: k₂ = k_obs / [Azide]. Since the azide concentration is 500 µM (0.0005 M), this simplifies to k₂ = k_obs / 0.0005.

Mechanistic Context: The CuAAC Catalytic Cycle

Understanding the kinetics requires an appreciation for the catalytic cycle. The reaction proceeds through several steps, any of which could be accelerated by intramolecular chelation. The formation of the copper acetylide and its subsequent reaction with the azide to form a six-membered copper-triazolide intermediate are considered key phases.[2]

CuAAC_Cycle CuI Cu(I) Catalyst Acetylide Cu(I)-Acetylide (R₁-C≡C-Cu) CuI->Acetylide + Alkyne - H⁺ Alkyne R₁-C≡CH (Terminal Alkyne) Azide R₂-N₃ (Azide) Metallacycle 6-membered Cu(III) Metallacycle Intermediate Acetylide->Metallacycle + Azide Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->CuI Protonolysis Product 1,4-Disubstituted Triazole Product Triazolide->Product + H⁺ Product->CuI releases Proton H⁺

Caption: Simplified catalytic cycle for the CuAAC reaction.

The chelation by 4-ethynyl-2-hydroxybenzaldehyde would likely influence the step where the azide coordinates to the copper acetylide complex, facilitating the formation of the metallacycle intermediate.

Conclusion and Outlook for Researchers

While direct experimental data for 4-ethynyl-2-hydroxybenzaldehyde is not yet broadly published, the foundational principles of physical organic chemistry provide a strong rationale for predicting its enhanced reactivity in CuAAC reactions. The ortho-hydroxyl group is strategically positioned to act as an internal ligand, a feature known to accelerate copper-catalyzed cycloadditions significantly.

For researchers in drug development and chemical biology, this molecule represents a potentially powerful tool. Its predicted fast kinetics could enable bioconjugations at lower catalyst concentrations, improving biocompatibility in live-cell labeling experiments.[5] Furthermore, its dual functionality—an alkyne for "clicking" and an aldehyde for subsequent chemistry—makes it an attractive building block for creating complex architectures, such as antibody-drug conjugates or PROTACs.

The protocols and framework presented here offer a clear path for the scientific community to validate this hypothesis and unlock the full potential of this promising reagent.

References

  • Zhou, Z., & Wu, C. (2010). Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition. The Journal of Organic Chemistry, 75(19), 6592-6603. [Link][3][4][6]

  • Jiang, H., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1701. [Link][1]

  • Hein, J. E., & Fokin, V. V. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 147-159. [Link][2][11]

  • Uttam, S., & Van der Eycken, E. V. (2012). An enantioselective copper-catalyzed azide-alkyne cycloaddition (E-CuAAC) is reported by kinetic resolution. Angewandte Chemie International Edition, 51(40), 10143-10146. [Link]

  • Wang, J., et al. (2010). Chelation-assisted, copper(II)-acetate-accelerated azide-alkyne cycloaddition. PubMed, 20806948. [Link]

  • Li, H., et al. (2024). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Molecules, 29(11), 2465. [Link][12][13]

  • Brittain, W. D. G., et al. (2015). Kinetic resolution of alkyne-substituted quaternary oxindoles via copper catalysed azide–alkyne cycloadditions. Chemical Science, 6(11), 6433-6438. [Link][14]

  • Zhang, G., et al. (2012). Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. Organic & Biomolecular Chemistry, 10(40), 8089-8093. [Link][15]

  • Bes-García, A., et al. (2015). Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Bioconjugate Chemistry, 26(11), 2345-2352. [Link][8]

  • Sabelle, S., et al. (2018). Fluorophore-Assisted Click Chemistry through Copper(I) Complexation. Molecules, 23(11), 2999. [Link][16]

  • baseclick GmbH. (n.d.). Click Reaction Protocol Kits for Imaging, Cytometry & HTS. baseclick. [Link][17]

  • ResearchGate. (n.d.). (A) Fluorescence kinetic profile of CuAAC reaction between 3 and 4a to form 5a... ResearchGate. [Link][18]

  • Osman, S., et al. (2025). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Chemical Communications. [Link][19]

  • ResearchGate. (n.d.). CuAAC Reactions between Benzyl Azide and Phenylacetylene using Various... ResearchGate. [Link][7]

  • Jena Bioscience. (2024). CuAAC Cell Reaction Buffer Kit (THPTA based). Jena Bioscience. [Link][9]

  • Uttam, S., & Van der Eycken, E. V. (2012). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie International Edition, 51(12), 2849-2853. [Link][5]

Sources

Comparative

Validating the structural integrity of 4-ethynyl-2-hydroxybenzaldehyde by X-ray crystallography

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's reac...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. The precise arrangement of atoms dictates a compound's reactivity, its biological activity, and its potential as a therapeutic agent. 4-ethynyl-2-hydroxybenzaldehyde, a versatile synthetic intermediate, is no exception. Its utility in constructing complex molecular architectures, from novel materials to pharmaceutical leads, hinges on the absolute certainty of its structural integrity.

This guide provides an in-depth comparison of the primary method for definitive structural elucidation, single-crystal X-ray crystallography (SCXRD), with other essential analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and offer a clear, data-driven comparison to empower researchers in their structural validation workflows.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray diffraction is the most powerful and universally accepted method for determining the three-dimensional structure of a molecule at atomic resolution.[1][2] It provides a direct, visual map of atomic positions, bond lengths, and bond angles, leaving no room for ambiguity.[3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[3] The resulting diffraction pattern contains the information needed to reconstruct a detailed electron density map of the molecule, from which the final atomic structure is derived.[3]

The Inherent Trustworthiness of SCXRD

The power of SCXRD lies in its self-validating system. The final refined structure is judged by figures of merit, such as the R-factor, which quantifies the agreement between the experimental diffraction data and the proposed structural model. A low R-factor provides high confidence in the determined structure. This empirical validation against physical data makes it the ultimate arbiter in structural science.

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a synthesized compound to a validated crystal structure is a meticulous process. Each step is critical for success.

scxrd_workflow cluster_prep Phase 1: Crystal Growth cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Solution & Refinement a Compound Purification b Solvent Screening a->b c Crystallization (e.g., Slow Evaporation, Vapor Diffusion) b->c d Crystal Mounting & Centering c->d Select Suitable Crystal e Diffractometer Setup (X-ray Source, Detector) d->e f Data Acquisition (Rotation, Exposure) e->f g Data Integration & Scaling f->g Raw Diffraction Data h Structure Solution (e.g., Direct Methods) g->h i Structure Refinement (Least-Squares Fitting) h->i j Validation & Final Model i->j

Caption: The experimental workflow for single-crystal X-ray crystallography.

Detailed Protocol for SCXRD Analysis

1. Crystal Growth (The Art of the Science):

  • Causality: The quality of the diffraction data is directly dependent on the quality of the crystal. A well-ordered, single crystal of sufficient size (ideally >20 µm in all dimensions) is required.[1]

  • Protocol:

    • Ensure the 4-ethynyl-2-hydroxybenzaldehyde sample is of the highest possible purity (>99%). Impurities can inhibit crystallization or become incorporated as defects.

    • Screen a variety of solvents (e.g., ethanol, ethyl acetate, dichloromethane, hexane, and mixtures thereof) to find a system where the compound has moderate solubility.

    • Employ a suitable crystallization technique. Slow evaporation of a saturated solution in a loosely capped vial is often the simplest starting point. Other methods include vapor diffusion (precipitant diffusing into the sample solution) and slow cooling.

    • Allow the crystallization to proceed undisturbed for several days to weeks.

2. Data Collection:

  • Causality: A complete set of diffraction data from various crystal orientations must be collected to solve and refine the structure accurately.[4]

  • Protocol:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a suitable holder (e.g., a glass fiber or a cryo-loop) and place it on the goniometer head of the diffractometer.[4]

    • Center the crystal precisely in the X-ray beam.

    • If the sample is sensitive, data collection is often performed at low temperatures (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.

    • Set the data collection parameters on the diffractometer software, defining the scan range, exposure time per frame, and detector distance.

    • Initiate the automated data collection run, during which the crystal is rotated in the X-ray beam and thousands of diffraction images are recorded.

3. Structure Solution and Refinement:

  • Causality: The collected diffraction intensities must be mathematically processed to generate an initial structural model, which is then refined against the experimental data to achieve the best possible fit.

  • Protocol:

    • Data Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.

    • Structure Solution: Specialized software (e.g., SHELXT) uses statistical methods (direct methods) to determine the initial phases of the structure factors and generate a preliminary electron density map. From this map, an initial molecular model can be built.

    • Structure Refinement: The atomic positions and thermal displacement parameters of the model are iteratively adjusted using a least-squares refinement program (e.g., SHELXL) to minimize the difference between the observed diffraction data and the data calculated from the model.

    • Validation: The final model is validated using metrics like the R1 factor (should typically be < 5% for a good quality structure), goodness-of-fit (Goof), and residual electron density maps to ensure the model is chemically sensible and accurately represents the data.

Part 2: A Comparative Analysis with Orthogonal Techniques

While SCXRD provides the definitive structure, it is not always feasible to obtain suitable crystals. Furthermore, a multi-faceted analytical approach provides a more robust and comprehensive characterization. Other techniques provide complementary information, confirming different aspects of the molecular structure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution.[7][8] It is based on the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field.[8] For 4-ethynyl-2-hydroxybenzaldehyde, ¹H and ¹³C NMR are crucial.

  • ¹H NMR: Reveals the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their proximity to other protons (spin-spin coupling).[7] The spectrum of a substituted benzaldehyde is a rich source of structural information.[7]

  • ¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: Weigh 5-10 mg of 4-ethynyl-2-hydroxybenzaldehyde and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).[7]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[7]

  • Data Acquisition: Acquire the ¹H spectrum using standard parameters. Subsequently, acquire the ¹³C spectrum. Further 2D experiments like COSY and HMQC can be run to establish proton-proton and proton-carbon correlations, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers clues about its structure through fragmentation patterns.[9] It is a powerful tool for confirming the molecular formula.

  • Causality: In a mass spectrometer, molecules are ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.[10] The peak with the highest m/z often corresponds to the molecular ion (M⁺), whose mass gives the molecular weight.[10]

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the instrument, where it is vaporized.

  • Ionization: Bombard the gaseous molecules with a high-energy electron beam, causing an electron to be ejected, forming a radical cation (the molecular ion).[11]

  • Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, charged fragments.[12]

  • Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular formula can be confirmed by high-resolution mass spectrometry (HRMS), which measures m/z values to several decimal places.

Computational Chemistry

Computational chemistry uses theoretical principles to model and predict molecular structures and properties.[13][14] Methods like Density Functional Theory (DFT) can calculate the lowest energy (most stable) three-dimensional geometry of a molecule.[15]

  • Causality: While not an experimental technique, computational modeling complements experimental data by providing a theoretical structure for comparison.[16] A strong correlation between a calculated structure and experimental data (e.g., NMR chemical shifts or X-ray diffraction geometry) lends high confidence to the structural assignment.

General Workflow for a DFT Calculation:

  • Structure Building: Build an initial 3D model of 4-ethynyl-2-hydroxybenzaldehyde using molecular modeling software.

  • Method Selection: Choose a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G(d)) that balances accuracy and computational cost.

  • Geometry Optimization: Run a calculation to find the minimum energy conformation of the molecule.

  • Property Calculation: Once optimized, further calculations can predict properties like IR and NMR spectra, which can be directly compared with experimental results.[16]

Part 3: Data-Driven Comparison of Validation Techniques

Parameter Single-Crystal X-ray Crystallography (SCXRD) NMR Spectroscopy Mass Spectrometry (MS) Computational Chemistry
Information Obtained Definitive 3D atomic coordinates, bond lengths/angles, absolute configuration, crystal packing.[17]Atomic connectivity, chemical environment of nuclei, relative stereochemistry.[18]Molecular weight, molecular formula (HRMS), structural fragments.[9]Predicted 3D geometry, electronic properties, spectroscopic properties.[16]
Accuracy / Resolution Atomic (unambiguous)High (for connectivity)High (for mass), Low (for structure)Dependent on method/basis set
Sample Requirements High-quality single crystal (~20-200 µm).[1]5-10 mg dissolved in deuterated solvent.[7]Micrograms to nanograms, any state (solid, liquid, gas).None (in-silico)
Destructive? No (typically).[4]No.Yes.N/A
Key Strengths Provides the absolute, definitive 3D structure. Considered the "gold standard."Excellent for determining connectivity in solution; non-destructive.[6]Extremely sensitive; confirms molecular formula with high accuracy.Predictive power; can rationalize experimental findings and explore non-isolable species.[13]
Key Limitations Requires a suitable single crystal, which can be difficult or impossible to grow.Does not provide absolute 3D structure or bond lengths/angles; can have overlapping signals.Provides limited connectivity information; isomers can be difficult to distinguish.It is a model, not an experimental result; accuracy depends on the chosen method.[14]

Conclusion

The structural validation of a molecule as crucial as 4-ethynyl-2-hydroxybenzaldehyde demands a rigorous and multi-faceted approach. Single-crystal X-ray crystallography stands alone as the definitive method, providing an unambiguous three-dimensional map of the atomic arrangement. Its results serve as the ultimate benchmark against which all other data are compared.

However, a robust validation strategy leverages the synergistic strengths of orthogonal techniques. NMR spectroscopy confirms the molecular connectivity in the solution state, mass spectrometry verifies the molecular formula with high precision, and computational chemistry offers a theoretical model that can corroborate and help interpret experimental findings. By integrating these powerful analytical tools, researchers can establish the structural integrity of 4-ethynyl-2-hydroxybenzaldehyde with the highest degree of scientific confidence, paving the way for its successful application in drug discovery and materials science.

References

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Safety & Regulatory Compliance

Safety

4-Ethynyl-2-hydroxybenzaldehyde proper disposal procedures

As a Senior Application Scientist supporting drug development professionals and synthetic chemists, I frequently audit laboratory workflows involving polyfunctional building blocks. 4-Ethynyl-2-hydroxybenzaldehyde (CAS 7...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist supporting drug development professionals and synthetic chemists, I frequently audit laboratory workflows involving polyfunctional building blocks. 4-Ethynyl-2-hydroxybenzaldehyde (CAS 791068-99-0) is a highly versatile intermediate, but its trifunctional nature—combining a terminal alkyne, an aldehyde, and a phenol—creates a complex hazard profile that standard, boilerplate disposal templates often overlook.

True laboratory safety requires understanding the causality behind our procedures. We do not just follow rules; we engineer self-validating systems that prevent hazardous chemical interactions before they occur. Below is the definitive, step-by-step operational and disposal guide for 4-Ethynyl-2-hydroxybenzaldehyde, designed to ensure absolute safety and regulatory compliance in your facility.

Physicochemical Hazard Profile (The "Why")

To safely dispose of 4-Ethynyl-2-hydroxybenzaldehyde, we must first deconstruct its reactivity. The molecule possesses three distinct functional groups, each dictating a specific logistical constraint:

  • The Terminal Alkyne (Explosive Hazard): The terminal alkyne proton is weakly acidic. When exposed to transition metals (especially Copper, Silver, or Mercury), it readily undergoes deprotonation to form metal acetylides. These coordination polymers are highly shock-sensitive primary explosives. Causality: You must never dispose of this compound in metal containers or mix its waste stream with heavy metal catalysts.

  • The Aldehyde (Oxidation Hazard): Aldehydes are susceptible to auto-oxidation via radical pathways when exposed to atmospheric oxygen, forming carboxylic acids. Causality: Waste and stored materials must be kept under an inert atmosphere to prevent degradation and unintended pH shifts in waste carboys.

  • The Phenolic Hydroxyl (Environmental Hazard): Phenolic derivatives exhibit severe aquatic toxicity and act as corrosive skin/eye irritants[1]. Causality: Aqueous disposal (drain dumping) is strictly prohibited; high-temperature incineration is mandatory[2].

HazardLogic Chem 4-Ethynyl-2-hydroxybenzaldehyde Alkyne Terminal Alkyne Chem->Alkyne Aldehyde Aldehyde Group Chem->Aldehyde Phenol Phenolic Hydroxyl Chem->Phenol Acetylide Explosive Metal Acetylides (Avoid Cu, Ag) Alkyne->Acetylide Heavy Metals Oxidation Auto-oxidation (Inert Gas Required) Aldehyde->Oxidation Oxygen Toxicity Aquatic Toxicity (Incineration Required) Phenol->Toxicity Environment

Logical relationship between functional groups and their respective disposal hazards.

Quantitative Data & Hazard Summary

To facilitate rapid risk assessment, the following table summarizes the critical physicochemical and toxicity data for 4-Ethynyl-2-hydroxybenzaldehyde and its direct structural analogs.

PropertyValueSource
CAS Number 791068-99-0[3]
Molecular Formula C9H6O2[3]
Molecular Weight 146.14 g/mol [3]
Predicted pKa 7.51 ± 0.10[3]
Aquatic Toxicity (LC50, Fish) ~1.62 mg/L (96h, proxy: salicylaldehyde)[2]
Aquatic Toxicity (EC50, Daphnia) ~2.6 mg/L (48h, proxy: salicylaldehyde)[2]
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Resp)[1]

Step-by-Step Disposal Workflows

The following protocols are engineered as self-validating systems. By incorporating verification steps (e.g., checking for heavy metals), we eliminate the risk of operator error leading to catastrophic reactions.

Protocol A: Solid Waste Segregation & Disposal (Unused/Expired Chemical)
  • PPE Verification: Don standard nitrile gloves, safety goggles, and a flame-resistant lab coat.

  • Container Selection: Transfer the solid waste exclusively to a chemically compatible, non-metallic container (e.g., High-Density Polyethylene - HDPE). Never use metal drums or containers with metal lids.

  • Atmospheric Purge: Gently purge the headspace of the waste container with Argon or Nitrogen gas to halt auto-oxidation.

  • Labeling: Seal the container and apply a GHS-compliant label reading: "Hazardous Waste: Toxic/Reactive Organic Solid (Contains Terminal Alkyne). DO NOT MIX WITH HEAVY METALS."

  • Final Disposal: Arrange for high-temperature incineration (>850°C) through a certified hazardous waste management facility. Landfilling is strictly prohibited due to aquatic toxicity[2].

Protocol B: Liquid Reaction Waste (The "Sonogashira Caveat")

Because this compound is frequently used in Sonogashira cross-coupling reactions, it is often exposed to Copper(I) co-catalysts. Mixing unreacted 4-ethynyl-2-hydroxybenzaldehyde with copper-containing waste streams will precipitate shock-sensitive copper acetylides in your waste carboy.

  • System Validation: Before disposing of the reaction mixture, review the reaction log. Did the reaction utilize Cu, Ag, or Hg salts?

  • If YES (Heavy Metals Present):

    • Do NOT combine with bulk solvent waste.

    • Quench the unreacted alkyne by adding a dilute acidic solution (if compatible with other reagents) to protonate the acetylide, or keep the specific reaction waste strictly segregated in its own dedicated, clearly labeled HDPE container.

  • If NO (No Heavy Metals):

    • Segregate the liquid into standard "Halogenated" or "Non-Halogenated" organic waste streams based on the primary solvent.

  • Storage: Store liquid waste carboys in secondary containment, away from direct sunlight and heat sources.

Protocol C: Emergency Spill Cleanup
  • Isolation: Evacuate the immediate area and eliminate all ignition sources.

  • Containment: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible sawdust.

  • Mechanical Recovery: Sweep the absorbed mixture using non-sparking tools (e.g., plastic dustpans and brushes). The friction from metal tools against a potential metal-acetylide trace can cause ignition.

  • Disposal: Place the swept material into a dedicated HDPE hazardous waste container, seal, and route to incineration following Protocol A.

DisposalWorkflow Start 4-Ethynyl-2-hydroxybenzaldehyde Waste Stream CheckMetal Contains Heavy Metals (Cu, Ag, Hg)? Start->CheckMetal MetalYes Quench/Isolate Immediately! Risk of Explosive Acetylides CheckMetal->MetalYes Yes MetalNo Standard Segregation CheckMetal->MetalNo No Incineration High-Temperature Incineration (>850°C) MetalYes->Incineration Specialized Handling Solid Solid Waste: HDPE Container MetalNo->Solid Liquid Liquid Waste: Halogenated vs Non-Halogenated MetalNo->Liquid Solid->Incineration Liquid->Incineration

Workflow for the safe segregation and disposal of 4-Ethynyl-2-hydroxybenzaldehyde waste.

References

  • PubChem - 2-Ethynylbenzaldehyde Hazard Classification and GHS Data. Retrieved from: [Link]

  • Pentachemicals - Salicylaldehyde Safety Data Sheet (Aquatic Toxicity Proxies). Retrieved from:[Link]

  • White Rose Research Online - Metal Acetylides in Cycloaddition Reactions (Mechanisms of Terminal Alkyne Reactivity). Retrieved from: [Link]

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